molecular formula C8H16N2O3 B8198701 6-Methyl-1,4-diazepan-5-one acetate

6-Methyl-1,4-diazepan-5-one acetate

Cat. No.: B8198701
M. Wt: 188.22 g/mol
InChI Key: ZCFZZHAPVCKZCG-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diazepan-5-one acetate is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1,4-diazepan-5-one acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,4-diazepan-5-one acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;6-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H4O2/c1-5-4-7-2-3-8-6(5)9;1-2(3)4/h5,7H,2-4H2,1H3,(H,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFZZHAPVCKZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCNC1=O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics and Synthetic Utility of 6-Methyl-1,4-diazepan-5-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. 6-Methyl-1,4-diazepan-5-one has emerged as a highly versatile, privileged building block[1]. Featuring a seven-membered diazepanone core, this molecule bridges the gap between the conformational flexibility of linear aliphatic chains and the rigid constraints of smaller aromatic rings. This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and field-proven synthetic methodologies, serving as a comprehensive guide for medicinal chemists and drug development professionals.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of 6-Methyl-1,4-diazepan-5-one is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt[2].

Table 1: Core Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number 955082-87-8955028-65-6
Molecular Formula C₆H₁₂N₂OC₆H₁₃ClN₂O
Molecular Weight 128.17 g/mol 164.63 g/mol
Predicted pKa (N1) ~10.8N/A (Protonated)
Physical State Viscous Liquid / OilCrystalline Solid
Aqueous Solubility ModerateHigh

Data synthesized from structural analogs and chemical databases[3],[4].

The Dichotomy of the Nitrogen Atoms: The synthetic utility of this scaffold relies heavily on the electronic disparity between its two nitrogen atoms.

  • N1 (Secondary Amine): Highly nucleophilic and basic (predicted pKa ~10.8, analogous to homopiperazine derivatives)[4]. It serves as the primary site for functionalization.

  • N4 (Lactam Amine): Conjugated with the C5 carbonyl, rendering it neutral and non-nucleophilic under standard conditions. This allows for regioselective N1-alkylation or acylation without the need for complex protecting-group strategies.

Conformational Dynamics & Stereochemistry

The spatial geometry of a drug candidate dictates its target binding affinity. 1,4-diazepan-5-one derivatives predominantly adopt a chair conformation [5].

Causality in Conformational Bias: In a seven-membered ring, transannular strain (Prelog strain) and torsional strain are significant. The chair conformation minimizes these energetic penalties. Furthermore, the introduction of the methyl group at the C6 position introduces a strong stereochemical bias. To avoid severe 1,3-diaxial-like steric clashes with the protons on C2 and C4, the C6-methyl group strongly prefers an equatorial orientation [5]. This predictability is invaluable in Structure-Based Drug Design (SBDD), as it allows chemists to reliably project appended pharmacophores into specific receptor pockets.

G A 6-Methyl-1,4-diazepan-5-one B N1: Secondary Amine (Nucleophilic Center) A->B C N4-C5: Lactam (Rigid, Neutral) A->C D C6: Methyl Group (Equatorial Bias) A->D E Regioselective Derivatization B->E F Peptidomimetic Scaffolding C->F D->F

Structural logic and reactivity profile of 6-Methyl-1,4-diazepan-5-one.

Experimental Workflows: Regioselective Derivatization

Because the free base is prone to oxidation and can be difficult to handle, the compound is typically sourced and stored as the HCl salt (CAS: 955028-65-6)[2]. Below is a self-validating, field-proven protocol for the regioselective N1-alkylation of the scaffold.

Protocol: Regioselective N1-Alkylation (Library Generation)

Objective: To functionalize the N1 position while preserving the integrity of the C5 lactam.

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend 1.0 equivalent of 6-Methyl-1,4-diazepan-5-one HCl in anhydrous acetonitrile (MeCN). Add 3.0 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

    • Causality: Why K₂CO₃ in MeCN instead of aqueous NaOH? The cyclic amide (lactam) is susceptible to base-catalyzed hydrolysis. A mild, heterogeneous base like K₂CO₃ in a polar aprotic solvent effectively scavenges the HCl to generate the free nucleophile without risking ring-opening hydrolysis.

    • In-Process Control (IPC): Stir for 30 minutes at room temperature. A dampened pH paper held in the vapor space should indicate neutrality, confirming the absence of volatile acids.

  • Electrophile Addition: Dropwise add 1.1 equivalents of the desired electrophile (e.g., an alkyl halide or benzyl bromide) at 0 °C. Warm to room temperature and stir for 12 hours.

    • Causality: The slight excess of electrophile drives the reaction to completion, while the low initial temperature prevents exothermic side reactions or over-alkylation.

    • IPC: Monitor via LC-MS. The disappearance of the highly polar starting material ( m/z 129 [M+H]⁺) and the appearance of the target mass validates the N-alkylation.

  • Workup & Isolation: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water to remove residual K₂CO₃, dry the organic layer over Na₂SO₄, and purify via flash chromatography.

G S1 1. HCl Salt (Stable Storage) S2 2. Free-Basing (K2CO3 / MeCN) S1->S2 S3 3. Electrophile Addition (Avoid Hydrolysis) S2->S3 S4 4. N1-Functionalized Target Library S3->S4

Step-by-step N1-derivatization workflow for library generation.

Applications in Medicinal Chemistry & Drug Discovery

The 6-Methyl-1,4-diazepan-5-one scaffold is not just a passive linker; it is an active participant in pharmacological efficacy[1].

  • Peptidomimetics: The diazepanone ring is an excellent mimic for peptide β -turns. By functionalizing the N1 position, researchers can create protease inhibitors that resist proteolytic degradation while maintaining the necessary hydrogen-bonding networks.

  • Kinase Inhibitors: The rigidified nature of the ring, combined with the equatorial projection of the C6-methyl group, allows for precise spatial orientation of hinge-binding motifs, improving target selectivity[5].

  • PROTACs: As a rigidified linker, it can be utilized in Proteolysis Targeting Chimeras (PROTACs) to control the distance and vector between the E3 ligase ligand and the target protein binder, optimizing the formation of the ternary complex.

References

  • Wholesale 6-Methyl-1,4-diazepan-5-one CAS:955082-87-8 Manufacturers and Suppliers. xindaobiotech.com. 1

  • 3-amino-3-(4-chlorophenyl)cyclobutanol CAS:1353636-85-7 (6-Methyl-1,4-diazepan-5-one hydrochloride). xindaobiotech.com. 2

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. nih.gov. 5

  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 - PubChem. nih.gov. 3

  • Cas 4318-37-0, N-Methylhomopiperazine. lookchem.com. 4

Sources

Comprehensive Solubility Profiling of 6-Methyl-1,4-diazepan-5-one Acetate in Organic Solvents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-1,4-diazepan-5-one acetate (CAS: 2757730-12-2) is an increasingly vital building block in pharmaceutical research, particularly for synthesizing small-molecule libraries targeting complex biological pathways[1]. As a versatile diazepanone core, its solubility profile in organic solvents dictates its utility in both early-stage discovery (e.g., cross-coupling reactions) and late-stage formulation[2]. This whitepaper provides an authoritative analysis of its solvation mechanics, a predictive quantitative matrix, and a self-validating experimental protocol for empirical solubility determination.

Structural Causality & Solvation Mechanics

As an Application Scientist, predicting solubility requires looking beyond basic empirical data to understand the causality of molecular interactions. The solvation behavior of 6-Methyl-1,4-diazepan-5-one acetate is governed by the interplay between its heterocyclic core and its salt form.

The 1,4-diazepan-5-one scaffold consists of a seven-membered ring adopting a chair-like conformation[3]. It features both a secondary amine and an amide group, which act as potent hydrogen-bond donors and acceptors[4]. However, the dominant driving force for its solubility is the acetate salt formation.

  • Protic Solvents (e.g., Methanol, Ethanol): The ionic nature of the acetate salt undergoes rapid dissociation in high-dielectric protic solvents. The solvent network stabilizes the resulting cation via ion-dipole interactions, while the acetate counterion is stabilized by extensive hydrogen bonding.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): While lacking hydrogen-bond donors, these solvents possess high dipole moments that effectively solvate the cationic core, yielding moderate to high solubility.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): The high lattice energy of the crystalline acetate salt vastly exceeds the weak induced-dipole interactions offered by non-polar solvents, resulting in near-zero solubility.

G A 6-Methyl-1,4-diazepan-5-one Acetate Salt B Protic Solvents (e.g., MeOH, EtOH) A->B High Solvation (Ion-Dipole & H-Bonding) C Aprotic Polar Solvents (e.g., DMSO, DMF) A->C Moderate Solvation (Dipole-Dipole) D Non-Polar Solvents (e.g., Hexanes, Toluene) A->D Poor Solvation (Lattice Energy > Solvation)

Solvation pathways of 6-Methyl-1,4-diazepan-5-one acetate based on solvent polarity.

Quantitative Solubility Matrix

The following table synthesizes the predicted solubility ranges for 6-Methyl-1,4-diazepan-5-one acetate across standard organic solvents, grounded in the dielectric constant and polarity index of the solvents relative to the compound's salt properties.

Solvent ClassSolventPolarity Index (P')Dielectric Constant (ε)Estimated Solubility RangePrimary Solvation Mechanism
Polar Protic Methanol5.132.7> 50 mg/mL (High)Ion-Dipole & H-Bonding
Polar Protic Ethanol5.224.520 - 50 mg/mL (Good)Ion-Dipole & H-Bonding
Polar Aprotic DMSO7.246.7> 50 mg/mL (High)Strong Dipole-Dipole
Polar Aprotic DMF6.436.730 - 50 mg/mL (Good)Strong Dipole-Dipole
Halogenated Dichloromethane3.19.11 - 5 mg/mL (Poor)Weak Dipole / Ion-Pairing
Non-Polar Toluene2.42.4< 0.1 mg/mL (Insoluble)Insufficient to break lattice
Non-Polar Hexanes0.11.9< 0.01 mg/mL (Insoluble)Insufficient to break lattice

Self-Validating Experimental Protocol

To empirically determine the exact solubility of 6-Methyl-1,4-diazepan-5-one acetate in targeted organic solvents, we utilize an adapted Shake-Flask Method based on the OECD 105 guideline[5]. While the standard OECD 105 protocol is designed for aqueous systems, it remains the gold standard for thermodynamic solubility when rigorously adapted for organic environments[6].

The Self-Validating Principle

Thermodynamic solubility requires absolute equilibrium between the solid and solvated phases. To prevent false positives from supersaturation or kinetic dissolution, this protocol mandates a dual-timepoint sampling strategy. If the Relative Standard Deviation (RSD) between the 24-hour and 48-hour timepoints exceeds 5%, equilibrium has not been reached, and the incubation must continue.

Step-by-Step Methodology
  • Saturation Preparation : Weigh approximately 5x the estimated soluble mass of 6-Methyl-1,4-diazepan-5-one acetate into a hermetically sealed amber glass vial.

  • Solvent Addition : Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. (If it dissolves completely, add more solid until a persistent suspension is maintained).

  • Isothermal Incubation : Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution : Carefully extract an aliquot of the clear supernatant. Perform serial dilutions using a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

  • Equilibrium Validation : Repeat steps 3-5 at the 48-hour mark. Compare the quantified concentrations. If ΔC24−48h​<5% , the value is accepted as the true thermodynamic solubility.

Workflow Step1 1. Excess Solid Addition (Target > Expected Sol.) Step2 2. Isothermal Incubation (25°C, 24-72h, 500 rpm) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Supernatant Extraction & Serial Dilution Step3->Step4 Step5 5. LC-CAD/MS Analysis (Quantification) Step4->Step5 Step6 6. Data Validation (Triplicate RSD < 5%) Step5->Step6

Adapted OECD 105 Shake-Flask methodology for organic solvent solubility determination.

Analytical Detection Strategy: The Case for LC-CAD

A critical pitfall in analyzing 1,4-diazepan-5-one derivatives is their lack of an extended conjugated π -system[4]. Standard UV detection at 254 nm is virtually blind to this compound. While low-wavelength UV (205-210 nm) can detect the amide bond, it is highly susceptible to interference from organic solvents (e.g., DMSO and Toluene have high UV cutoffs that will mask the analyte).

Expert Recommendation : Utilize Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) or Mass Spectrometry (LC-MS). CAD provides a universal, mass-based response independent of chromophores, ensuring high-fidelity quantification of the acetate salt across all solvent matrices without baseline interference.

References

  • Wholesale 6-Methyl-1,4-diazepan-5-one CAS:955082-87-8 Manufacturers and Suppliers. Xindao Biotech.[Link]

  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264. PubChem - NIH.[Link]

  • 1-Benzyl-1,4-diazepan-5-one. PMC - NIH.[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe (NIH).[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. DTU.[Link]

  • Will we ever be able to accurately predict solubility? ResearchGate.[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1,4-Diazepan-5-One Core: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 1,4-diazepan-5-one core is a seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique conformational flexibility and the spatial orientation of its hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets. This versatility has led to its incorporation into therapeutic agents targeting the central nervous system, viral infections, and cancer. This technical guide provides a comprehensive overview of the 1,4-diazepan-5-one core, delving into its strategic importance in drug design, prevalent synthetic methodologies, structure-activity relationships, and conformational dynamics. Detailed experimental protocols and visual diagrams are provided to offer researchers, scientists, and drug development professionals a practical and in-depth understanding of this critical chemical entity.

The Strategic Significance of the 1,4-Diazepan-5-One Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of successful therapeutics. These are termed "privileged structures," a concept first articulated to describe the benzodiazepine scaffold, a close relative of the 1,4-diazepan-5-one core.[1] The 1,4-diazepan-5-one moiety is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This arrangement is not arbitrary; it confers a unique combination of physicochemical properties that make it an exceptional template for drug design.[2]

Key Attributes:

  • Peptidomimetic Potential: The scaffold can effectively mimic the secondary structures of peptides, particularly β-turns. This is crucial for designing small molecule drugs that can disrupt protein-protein interactions, a class of targets notoriously difficult to address with traditional therapeutics.[3]

  • Structural Rigidity and Flexibility: The seven-membered ring is conformationally mobile, capable of adopting various low-energy shapes like chair, boat, and twist-boat conformations.[3][4] This allows derivatives to adapt to the specific topology of a target's binding site. However, it is rigid enough to present substituents in well-defined spatial vectors, which is essential for potent and selective binding.

  • Versatile Substitution Points: The core structure offers multiple positions for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

These attributes have enabled the development of 1,4-diazepan-5-one-based compounds with a wide spectrum of biological activities, including:

  • Central Nervous System (CNS) Agents: The broader class of benzodiazepines, which share the core diazepine ring, are renowned for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties, primarily through modulation of the GABAA receptor.[2][5][6]

  • Antiviral Activity: Derivatives have been investigated as inhibitors of the Hepatitis C NS5B RNA polymerase, highlighting their potential in combating viral diseases.[3][7]

  • Anticancer Therapeutics: The scaffold has been employed in the design of inhibitors for targets such as histone deacetylases (HDACs) and farnesyltransferases, both critical in cancer progression.[1][8]

  • Metabolic and Neurological Regulation: The core is found in antagonists of the orexin receptors, which are involved in regulating sleep and wakefulness.[4]

Synthetic Strategies: Constructing the Core

The synthesis of a seven-membered heterocyclic ring like 1,4-diazepan-5-one presents a moderate synthetic challenge due to entropic factors that can disfavor cyclization. However, several robust and efficient methods have been developed. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.

Ring Expansion via Schmidt Rearrangement

One of the most reliable and widely used methods for constructing the 1,4-diazepan-5-one core is the Schmidt rearrangement of a corresponding N-substituted-4-piperidone. This reaction involves treating the piperidone with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to induce a ring expansion, inserting a nitrogen atom adjacent to the carbonyl group.

The causality behind this choice is clear: 4-piperidones are readily available starting materials, and the reaction is often high-yielding and regioselective. The mechanism involves the protonation of the carbonyl, nucleophilic attack by the azide, and a subsequent rearrangement with the expulsion of dinitrogen gas.

G cluster_0 Schmidt Rearrangement Workflow A N-Substituted 4-Piperidone B Protonation of Carbonyl (H2SO4) A->B Step 1 C Nucleophilic Attack by Azide (NaN3) B->C Step 2 D Formation of Azido-carbinol Intermediate C->D Formation E Dehydration & Rearrangement D->E Key Step F Expulsion of N2 Gas E->F Driving Force G 1,4-Diazepan-5-one Product F->G Final Product

Caption: Workflow of the Schmidt Rearrangement for 1,4-diazepan-5-one synthesis.

Domino Processes from Acyclic Precursors

More advanced strategies employ domino or multicomponent reactions to build the ring from simple, acyclic starting materials in a single pot. For example, a process involving the in situ generation of an aza-Nazarov reagent from a 1,2-diamine and an alkyl 3-oxohex-5-enoate can lead to the formation of the 1,4-diazepane core through a subsequent intramolecular aza-Michael cyclization.[9] This approach is highly atom-economical and allows for the rapid generation of diverse derivatives.[9]

Continuous-Flow Synthesis

For library synthesis and process scale-up, continuous-flow chemistry offers significant advantages over traditional batch methods. The related 1,4-benzodiazepin-5-one scaffold has been efficiently synthesized using a continuous-flow protocol involving the reduction of a 2-nitro benzamide followed by spontaneous cyclization.[10][11] This approach provides higher yields, eliminates tedious purification steps, and generates less waste compared to metal-mediated batch reductions.[10][11]

Data Summary: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesKey DisadvantagesTypical YieldsReference
Schmidt Rearrangement Reliable, high-yielding, readily available starting materials.Use of potentially explosive hydrazoic acid requires caution.65-85%[12]
Domino Process Atom-economical, rapid access to diverse structures.Substrate scope can be limited; optimization may be required.83-95%[9]
Continuous-Flow Scalable, high purity, reduced waste, safer handling of reagents.Requires specialized equipment; initial setup cost.>90%[10][11]

Structure-Activity Relationships (SAR) and Conformational Analysis

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. The extensive research on benzodiazepines provides a robust framework for the SAR of the broader diazepine class.[13][14]

Caption: Key positions for Structure-Activity Relationship (SAR) modulation.

  • Position 1: Substitution at the N1 position with a small alkyl group, such as a methyl group, is often optimal for activity.[14]

  • Fused Benzene Ring (Positions 7-9): For benzofused derivatives (benzodiazepines), an electron-withdrawing group (e.g., Cl, NO2) at position 7 is crucial for high potency.[5][15]

  • Position 5: A phenyl ring at this position is a common feature of active compounds. Substitution on this phenyl ring, particularly with an electron-withdrawing group at the ortho position, can further enhance activity, while para substitution is generally detrimental.[14]

  • Conformational Dynamics: The seven-membered diazepan-5-one ring is not planar and exists as a mixture of rapidly interconverting conformational enantiomers in solution.[16] X-ray crystallography and NMR studies have shown that the ring can adopt low-energy chair, boat, or twist-boat conformations.[3][4][12] The specific conformation adopted is highly dependent on the substituents and is critical for binding. For instance, studies on orexin receptor antagonists revealed that a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation mimics the bioactive state.[4] This underscores the importance of conformational analysis in designing potent and selective ligands.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one

This protocol describes the synthesis of a representative 1,4-diazepan-5-one derivative via the Schmidt rearrangement, a self-validating and robust method.

Objective: To synthesize 1-Benzyl-1,4-diazepan-5-one from 1-Benzyl-piperidin-4-one.

Materials & Reagents:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Ice

  • Ammonium hydroxide solution (15%)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • Acidification: Cool the flask in an ice-water bath to 0 °C (273 K). Carefully add a pre-chilled mixture of concentrated sulfuric acid (40 ml) and dichloromethane (80 ml) to the stirred starting material. Maintain the temperature at 0 °C.

  • Azide Addition: Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours. Extreme caution is advised: Sodium azide is highly toxic, and hydrazoic acid is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ensure the temperature does not rise above 5 °C (278 K).

  • Reaction Stirring: After the addition is complete, stir the resulting mixture for an additional 1 hour, maintaining the temperature at or below 5 °C.

  • Quenching: Quench the reaction by rapidly adding crushed ice (approx. 1 kg) to the flask. This should be done carefully to control the exothermic reaction.

  • Basification: Transfer the mixture to a large beaker or flask and slowly basify to a pH of ~11 by adding 15% ammonium hydroxide solution. Perform this step in an ice bath to manage the heat generated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Recrystallize the resulting crude residue from ethyl acetate to yield the pure title compound, 1-Benzyl-1,4-diazepan-5-one, as a crystalline solid. (Expected Yield: ~65%).[12]

Conclusion and Future Outlook

The 1,4-diazepan-5-one core represents a truly privileged scaffold in the armamentarium of the medicinal chemist. Its inherent structural and physicochemical properties provide a versatile and powerful template for the design of novel therapeutics. The ability to mimic peptide structures, coupled with its conformational adaptability, makes it particularly well-suited for tackling challenging biological targets that have historically been considered "undruggable." As synthetic methodologies continue to evolve, particularly with the advent of flow chemistry and multicomponent reactions, the ability to rapidly generate and screen diverse libraries of 1,4-diazepan-5-one derivatives will undoubtedly accelerate the discovery of next-generation medicines for a wide range of human diseases.

References

  • Petra, S., et al. (2014). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances. [Link]

  • Ardid-Ruiz, A., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Academia.edu. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Academia.edu. [Link]

  • Gopalakrishnan, R., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[8][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. [Link]

  • Li, J. T., & Chen, G. F. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. [Link]

  • Gilli, P., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology. [Link]

  • Matalí, N., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. [Link]

  • Shogren-Knaak, M. A., et al. (2012). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Li, J. T., & Chen, G. F. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed. [Link]

  • Sharma, S., & Kumar, P. (2014). Synthetic Strategies Applicable in the Synthesis of Privileged Scaffold: 1,4-Benzodiazepine. Synthetic Communications. [Link]

  • Current Organic Chemistry. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Bentham Science. [Link]

  • Welsch, M. E., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]

  • Kumar, R., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. ijprajournal. [Link]

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. eGPAT. [Link]

  • ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Il Farmaco. [Link]

  • Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Academia.edu. [Link]

  • Pápai, K., et al. (2010). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. Journal of Peptide Science. [Link]

  • Singh, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

Sources

Pharmacological Exploitation of Substituted Diazepanones: A Technical Guide to Biological Activities and Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Diazepanone Core as a Privileged Scaffold

In modern drug discovery, the 1,4-diazepan-5-one nucleus has emerged as a highly versatile, "privileged" peptidomimetic scaffold. As a seven-membered, nitrogen-containing heterocycle, it offers a unique combination of conformational flexibility and structural rigidity. This geometry allows medicinal chemists to precisely project pharmacophoric groups into complex three-dimensional binding pockets that planar aromatic systems cannot access 1.

The presence of the lactam moiety (the 5-one) provides crucial hydrogen-bond accepting and donating capabilities, while the secondary or tertiary amines within the ring serve as handles for further derivatization (e.g., alkylation, acylation, or scaffold hopping). Consequently, substituted diazepanones have demonstrated profound biological activities ranging from antimicrobial to targeted anticancer mechanisms 2.

Core Biological Activities and Target Mechanisms

Antimicrobial Efficacy: MraY Translocase Inhibition

One of the most significant applications of the diazepanone scaffold is found in the caprazamycin class of liponucleoside antibiotics. These molecules exhibit potent activity against Mycobacterium tuberculosis and vancomycin-resistant enterococci (VRE) by inhibiting MraY, an essential bacterial translocase responsible for the synthesis of Lipid I in peptidoglycan biosynthesis.

Structure-activity relationship (SAR) studies reveal that the N-methyldiazepanone ring is the linchpin of this interaction. The seven-membered ring acts as a flexible spacer that optimally orients the uridine, aminoribose, and lipophilic fatty acyl chains into the MraY active site. Removal of the N-methyl group (e.g., N6'-desmethyl analogs) results in a drastic loss of binding affinity, underscoring the precise steric and electronic requirements of the diazepanone core in this biological pathway 3.

MraY_Pathway Substrate UDP-MurNAc-pentapeptide MraY MraY Translocase (Target Enzyme) Substrate->MraY Binding LipidI Lipid I (Cell Wall Precursor) MraY->LipidI Catalysis Diazepanone Diazepanone Scaffold (e.g., Caprazamycin) Diazepanone->MraY Competitive Inhibition

Mechanism of MraY translocase inhibition by diazepanone-based antibiotics.

Oncology: Selective Kinase Inhibition (CDK9)

In oncology, 1,4-diazepan-5-ones have been successfully integrated into 2,4,5-trisubstituted pyrimidines to create highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation, and its inhibition induces apoptosis in cancer cells.

Crystallographic data demonstrates that the 1,4-diazepane moiety positions itself adjacent to the ribose binding pocket of ATP. By converting the diazepane into a bridged lactam (diazepan-5-one), researchers achieved a ~120-fold selectivity for CDK9 over the closely related CDK2. The bulk and rigidity of the substituted diazepanone prevent it from fitting into the smaller active site of CDK2 (due to a downward shift of its glycine-rich loop), thereby driving target selectivity 4.

Antiviral and Apoptotic Modulation

Polycyclic fused heterocycles containing the 1,4-diazepanone moiety, particularly indole- and pyrrole-fused derivatives, have shown significant promise as non-nucleoside HIV-1 reverse transcriptase inhibitors and myeloid cell leukemia-1 (Mcl-1) inhibitors. The fusion of the aromatic indole with the non-planar diazepanone creates a distinct topological surface that effectively disrupts protein-protein interactions 1.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative biological data demonstrating the impact of diazepanone substitutions across different therapeutic targets:

Compound ClassSpecific DerivativePrimary TargetKey Biological ActivityPotency Metric
Caprazamycin AnalogPalmitoyl CaprazolMraY TranslocaseAntimycobacterialMIC = 6.25 µg/mL
Caprazamycin AnalogN6'-desmethyl Palmitoyl CaprazolMraY TranslocaseAntimycobacterialMIC > 25 µg/mL (Loss of Activity)
Pyrimidine-DiazepanoneCompound 30m (Bridged Lactam)CDK9 / Cyclin TAnticancer (Kinase Inhibition)~120-fold selectivity over CDK2
Indole-Fused DiazepanonePolycyclic ScaffoldMcl-1 / HIV-1 RTAntiviral / ApoptosisLow µM IC₅₀

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and real-time analytical feedback loops to guarantee that causality can be established at every step.

Protocol 1: Stereoselective Synthesis of the 1,4-Diazepan-5-one Core

Causality & Rationale: The construction of the seven-membered ring is achieved via intramolecular reductive amination. We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion without attacking the unreacted aldehyde, thereby preventing the formation of dead-end linear alcohol byproducts.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of the linear amino-aldehyde precursor in 10 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Iminium Formation: Add 1.2 equivalents of glacial acetic acid to catalyze the intramolecular cyclization into the iminium intermediate. Stir at room temperature for 30 minutes.

  • Reductive Amination: Introduce 1.5 equivalents of STAB in a single portion. Stir for 12 hours at room temperature.

  • Self-Validating Check (Real-Time LC-MS): Withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Validation metric: The disappearance of the precursor mass (M+H) and the appearance of the cyclized product mass (M-H₂O+H) confirms successful ring closure. If precursor remains, add an additional 0.5 eq of STAB.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Stereochemical Validation: Purify via flash chromatography and subject the pure compound to 2D-NOESY NMR. Validation metric: Cross-peaks between the N-methyl protons and the adjacent chiral center protons will confirm the desired spatial orientation (e.g., the critical conformation required for MraY binding).

Workflow Precursor Linear Precursor Synthesis Cyclization Reductive Amination Precursor->Cyclization Validation LC-MS/NMR Validation Cyclization->Validation Screening In Vitro Bioassay Validation->Screening >95% Purity

Self-validating synthetic and screening workflow for diazepanone derivatives.

Protocol 2: High-Throughput Fluorescence Assay for MraY Inhibition

Causality & Rationale: Traditional MraY assays rely on radiolabeled substrates, which are hazardous and low-throughput. We employ a Dansyl-labeled UDP-MurNAc-pentapeptide substrate. When MraY successfully catalyzes the transfer of this substrate to the lipid carrier (forming Lipid I), the Dansyl fluorophore moves from an aqueous environment to a hydrophobic micellar environment, resulting in a quantifiable blue shift and an increase in fluorescence intensity.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified M. smegmatis MraY translocase in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1% Triton X-100 to maintain micellar integrity.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized diazepanone derivative (0.1 µM to 100 µM) in a 96-well black microtiter plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µM of Dansyl-labeled UDP-MurNAc-pentapeptide and 20 µM of undecaprenyl phosphate (lipid carrier).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 520 nm).

  • Self-Validating Controls:

    • Positive Control: Tunicamycin (a known MraY inhibitor) must show complete baseline fluorescence (no shift).

    • Negative Control: DMSO vehicle must show maximum fluorescence shift.

    • Validation metric: Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed lack of fluorescence shift in test wells is strictly due to competitive inhibition by the diazepanone compound, not assay drift.

References

  • Modular and Stereoselective Approach to Highly Substituted Indole/Pyrrole-Fused Diazepanones The Journal of Organic Chemistry - ACS Publications[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Cardiff University / ORCA[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance EurekaSelect / Current Organic Chemistry[Link]

Sources

review of 1,4-diazepine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Diazepine Derivatives in Medicinal Chemistry

Foreword

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the enduring significance of certain chemical scaffolds in drug discovery. Among these, the seven-membered 1,4-diazepine ring system stands out as a quintessential "privileged structure."[1] Its inherent conformational flexibility and the strategic placement of two nitrogen atoms provide a versatile template for interacting with a wide array of biological targets. This guide is designed for fellow researchers and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind experimental choices and the logical evolution of this remarkable class of compounds. We will dissect the core principles that have made 1,4-diazepine derivatives a cornerstone of medicinal chemistry, from their synthesis to their profound biological impact.

The 1,4-Diazepine Scaffold: A Foundation for Therapeutic Diversity

The 1,4-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4.[2] This core structure is the foundation for a vast library of molecules that have been explored for nearly every therapeutic indication imaginable. The fusion of this diazepine ring with other cyclic systems, most notably a benzene ring to form the 1,4-benzodiazepine structure, unlocked a torrent of pharmacological activity and initiated what is often called "the benzodiazepine saga."[3]

The remarkable success of this scaffold stems from its ability to present functional groups in a specific three-dimensional orientation, allowing for precise interactions with protein targets. Derivatives of 1,4-diazepine have been shown to possess a wide spectrum of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, muscle relaxant, antibacterial, antifungal, anticancer, and anthelmintic properties.[4][5][6] This guide will primarily focus on the archetypal 1,4-benzodiazepines to illustrate the core principles of mechanism, synthesis, and structure-activity relationships, before broadening the scope to other significant derivatives.

Mechanism of Action: The GABA-A Receptor and Allosteric Modulation

The classical therapeutic effects of benzodiazepines (BZDs) are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[7][8] It is crucial to understand that BZDs do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators .[8]

GABA, the endogenous ligand, binds to the interface between the α and β subunits of the GABA-A receptor complex. This binding event opens a central chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]

Benzodiazepines bind to a distinct site on the receptor, at the interface of the α and γ subunits.[3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. Consequently, in the presence of a BZD, the chloride channel opens more frequently when GABA binds.[7] This potentiation of GABA's natural inhibitory effect is the foundation of the anxiolytic and sedative properties of these drugs.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron Membrane cluster_effect Resulting Effect GABA_A_Receptor GABA-A Receptor (Pentameric Ion Channel) intracellular Intracellular Space Cl_in Cl⁻ GABA_A_Receptor:s->Cl_in        effect1 Increases frequency of channel opening GABA_A_Receptor->effect1 Potentiates GABA Effect extracellular Extracellular Space Cl_out Cl⁻ GABA GABA GABA->GABA_A_Receptor Binds to α/β subunit interface BZD Benzodiazepine (1,4-Diazepine Derivative) BZD->GABA_A_Receptor Binds to distinct allosteric site (α/γ interface) effect2 ↑ Cl⁻ Influx effect1->effect2 effect3 Neuronal Hyperpolarization effect2->effect3 effect4 ↓ Excitability (Inhibition) effect3->effect4

Caption: Mechanism of Benzodiazepine action on the GABA-A receptor.

Different subtypes of the GABA-A receptor exist, characterized by different α subunit isoforms (e.g., α1, α2, α3). The α1 subunit is highly concentrated in the cortex and is associated with sedative effects, whereas the α2 and α3 subunits, found in the limbic system and spinal cord, are thought to mediate the anxiolytic and muscle relaxant effects, respectively.[3] This provides a rationale for developing subtype-selective drugs to minimize side effects like sedation.

Core Synthetic Protocol: The Genesis of a 1,4-Benzodiazepine

The foundational synthesis of 1,4-benzodiazepines, pioneered by Leo Sternbach and his team, remains a cornerstone of heterocyclic chemistry. The synthesis of Diazepam, a classic example, illustrates the logical construction of the fused ring system. The choice of starting materials and reagents is dictated by the need to sequentially build the diazepine ring onto a pre-functionalized benzene precursor.

Exemplary Protocol: Synthesis of Diazepam

This protocol describes a classical, multi-step synthesis.

Objective: To synthesize 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam).

Step 1: Synthesis of 2-amino-5-chlorobenzophenone

  • Rationale: This step creates the key aminobenzophenone intermediate, which contains the benzene ring and the C5-phenyl substituent already in place.

  • Procedure:

    • To a solution of 4-chloroaniline in an appropriate solvent (e.g., benzene), add benzoyl chloride.

    • Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to promote the Friedel-Crafts acylation reaction.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction and quench carefully with dilute acid (e.g., HCl).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-amino-5-chlorobenzophenone by recrystallization or column chromatography.

Step 2: N-alkylation and Amide Formation

  • Rationale: This step introduces the N1-methyl group and sets up the precursor for cyclization.

  • Procedure:

    • React 2-amino-5-chlorobenzophenone with an amino acid derivative, such as ethyl glycinate hydrochloride, in a solvent like pyridine.

    • The reaction forms a Schiff base (imine) intermediate, which is then typically not isolated.

    • Subsequent treatment with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions introduces the methyl group at the N1 position.

Step 3: Cyclization to form the Diazepine Ring

  • Rationale: This is the key ring-forming step, creating the seven-membered heterocycle.

  • Procedure:

    • Treat the product from Step 2 with a base (e.g., sodium methoxide in methanol) or heat in a high-boiling solvent like pyridine.

    • This promotes an intramolecular condensation reaction, where the nitrogen attacks the ester carbonyl, displacing the ethoxy group and forming the seven-membered diazepine ring.

    • After the reaction is complete, neutralize the mixture and extract the product.

    • Purify the crude Diazepam by recrystallization to obtain the final product.

Synthesis_Workflow Start Starting Materials: 4-Chloroaniline Benzoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., ZnCl₂) Forms Aminobenzophenone Core Start->Step1 Intermediate1 Intermediate: 2-amino-5-chlorobenzophenone Step1->Intermediate1 Step2 Step 2: Reaction with Amino Acid Ester & N-Methylation (e.g., Ethyl Glycinate, CH₃I) Intermediate1->Step2 Intermediate2 Intermediate: N-methylated Glycine Adduct Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Base-catalyzed Condensation) Forms Diazepine Ring Intermediate2->Step3 End Final Product: Diazepam Step3->End Purification Purification (Recrystallization) End->Purification

Caption: Generalized workflow for the synthesis of a 1,4-benzodiazepine.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological profile of 1,4-benzodiazepines can be finely tuned by modifying substituents at various positions on the core structure. Understanding these SARs is critical for designing new derivatives with improved potency, selectivity, or pharmacokinetic properties.[3][9]

PositionModificationEffect on ActivityRationale / Examples
Position 1 Small alkyl group (e.g., -CH₃)Increases activityEnhances lipophilicity, potentially improving blood-brain barrier penetration. Example: Diazepam (N-methyl).[3]
Position 2 Carbonyl (C=O) or electronegative groupGenerally required for activityThe C=O group acts as a hydrogen bond acceptor, crucial for receptor binding. Example: Most BZDs are 2-keto compounds.[3]
Position 3 Hydroxyl (-OH) groupDecreases half-lifeProvides a site for rapid glucuronidation (Phase II metabolism), leading to faster elimination. Example: Lorazepam, Oxazepam.[3]
Position 5 Phenyl ringOptimal for activityAromatic ring is critical for binding. Electron-withdrawing groups (e.g., -Cl, -F) in the ortho position of this phenyl ring increase potency.[3]
Position 7 Electron-withdrawing groupGreatly increases activity/potencyA potent electron-withdrawing group (e.g., -Cl, -NO₂) is a key feature of nearly all clinically used BZDs. The potency order is generally CF₃ > NO₂ > Br > Cl.[3] Examples: Clonazepam (-NO₂), Diazepam (-Cl).
Positions 6, 8, 9 Any substitutionDecreases or abolishes activityThese positions are sterically or electronically intolerant to substitution, disrupting the optimal conformation for receptor binding.[3]
Fused Ring Fused triazole or imidazole ring (at N1/C2)Increases potency, shorter half-lifeCreates more rigid, potent compounds with rapid metabolism. Examples: Alprazolam (triazole), Midazolam (imidazole).[3]

This systematic understanding allows medicinal chemists to rationally design molecules. For instance, to create a hypnotic agent for insomnia, one might desire rapid onset and short duration. The SAR table suggests that adding a 3-hydroxyl group or fusing a triazole ring would accelerate metabolism and elimination, achieving the desired pharmacokinetic profile.

Beyond the CNS: The Expanding Therapeutic Utility of 1,4-Diazepines

While the benzodiazepines are defined by their CNS effects, the versatile 1,4-diazepine scaffold has been successfully adapted to target a diverse range of other diseases.[2][10]

  • Anticancer Agents: Certain pyrrolo[2,1-c][2][10]benzodiazepines (PBDs) are potent DNA-interactive anti-tumor antibiotics.[7] They bind to the minor groove of DNA, interfering with replication and transcription, leading to cell death.

  • Endothelin Receptor Antagonists: Researchers have designed novel 1,3,4,5-tetrahydro-1H-benzo[e][2][10]diazepin-2-one derivatives that act as potent dual antagonists of endothelin receptors (ET-A/ET-B).[11] These compounds have shown efficacy in reducing blood pressure in animal models, suggesting potential applications in treating hypertension and other cardiovascular diseases.[11]

  • Antiparasitic Agents: 1,5-dihydro-2H-benzo[b][2][10]diazepine-2,4(3H)-diones have been identified as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[12] SAR studies on this series aim to improve potency and metabolic stability for potential in vivo applications.[12]

  • Antibacterial/Antifungal: Numerous studies have reported the synthesis of 1,4-diazepine derivatives with significant antibacterial and antifungal activity, highlighting their potential as a source for new anti-infective agents.[4][6]

Pharmacokinetics and Clinical Landscape

The clinical utility of a drug is determined as much by its pharmacokinetics as its pharmacodynamics. For 1,4-diazepine derivatives like Diazepam, these properties are well-characterized.

ParameterValue for DiazepamClinical Significance
Bioavailability (Oral) ~76% (64-97%)[8]Good absorption from the gastrointestinal tract.
Onset of Action (Oral) 15-60 minutes[8]Relatively fast onset, suitable for acute anxiety.
Onset of Action (IV) 1-5 minutes[8]Very rapid onset, used for status epilepticus.[13]
Peak Plasma Time (Oral) 30-90 minutes[8]Time to maximum effect.
Protein Binding 96-99%[8]Highly bound to plasma proteins, affecting distribution.
Metabolism Hepatic (CYP3A4, CYP2C19)[8]Metabolized in the liver to active metabolites like nordiazepam and oxazepam, which contributes to its long duration of action.
Elimination Half-life 20-100 hours (including active metabolite)[8]Long half-life can lead to accumulation and next-day sedation, a key consideration in clinical use.

The long half-life of Diazepam and its active metabolites makes it suitable for managing conditions requiring sustained therapeutic effect, like alcohol withdrawal, but less ideal for use as a hypnotic where next-day drowsiness is a concern.[8] This pharmacokinetic profile has driven the development of shorter-acting derivatives for indications like insomnia.

Future Perspectives

The journey of the 1,4-diazepine scaffold is far from over. While the "golden age" of benzodiazepine discovery may have passed, the core structure remains a fertile ground for innovation. Future research is focused on several key areas:

  • Subtype-Selective GABA-A Modulators: Designing ligands that selectively target specific α subunits to isolate desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation, amnesia).

  • Novel Targets: Continuing to explore the utility of the 1,4-diazepine scaffold against non-traditional targets in oncology, infectious diseases, and cardiovascular medicine.

  • Improved Safety Profiles: Developing derivatives with reduced potential for dependence, tolerance, and abuse, which remain significant concerns with classical benzodiazepines.[3]

The 1,4-diazepine story is a testament to the power of medicinal chemistry. It demonstrates how a single chemical scaffold, through rational modification and a deep understanding of its biological interactions, can give rise to a multitude of life-changing medicines. The principles of synthesis, SAR, and mechanism of action discussed herein will continue to guide the development of the next generation of therapeutics built upon this remarkable foundation.

References

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Barros, S., Pordinas, A., & Souto, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Bioinorganic Chemistry and Applications.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid Technologies (Wolters Kluwer Health).
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Kumar, A., & Singh, P. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
  • Skolnick, P., Reed, G. F., & Paul, S. M. (1985). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Pharmacology, Biochemistry, and Behavior, 23(1), 17–23.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate.
  • Thomas, M., et al. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][2][10]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. Available from:

  • Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34–43.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate.
  • El-Massaoudi, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • CenterWatch. (2016). Efficacy and Safety of Diazepam in the Management of Refractory Epilepsy in Selected Patients Who Require Intermittent Medical Intervention for Acute Repetitive Seizures. Clinical Research Trial Listing.
  • ResearchGate. (n.d.). 1,4-Benzodiazepine ring-containing clinically available drugs. ResearchGate.
  • Wikipedia. (n.d.). Diazepam.
  • Mayo Clinic. (2022). Diazepam Trial in GAD65 Associated Epilepsy.
  • Boss, C., et al. (2004). Novel benzo[2][10]diazepin-2-one derivatives as endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2541-2546. Available from:

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.

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stability and storage conditions for diazepanone compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Diazepanone Scaffold: A Comprehensive Technical Guide to Stability, Degradation Pathways, and Storage Protocols

Introduction

Diazepanones (such as 1,4-diazepan-5-one) are seven-membered heterocyclic compounds featuring a lactam and a secondary or tertiary amine. They serve as highly privileged scaffolds in modern drug discovery, forming the core of orexin receptor antagonists, liponucleoside antibiotics (e.g., caprazamycins), and various CNS-active agents (1)[1]. Despite their pharmacological utility, the diazepanone ring presents unique physicochemical challenges. The seven-membered ring exhibits distinct conformational flexibility and transannular interactions that influence its chemical stability, making it susceptible to specific degradation pathways under improper storage conditions.

Mechanistic Degradation Pathways

Understanding the causality of diazepanone degradation is critical for designing robust formulations and storage protocols.

  • Hydrolytic Ring Cleavage: The lactam (amide) bond within the diazepanone ring is the primary site of hydrolytic attack. While less strained than four-membered beta-lactams, the seven-membered ring's conformational dynamics can expose the carbonyl carbon to nucleophilic attack by water or hydroxide ions. Under extreme pH conditions (acidic or basic), this leads to ring opening and the formation of acyclic amino acid derivatives (2)[2].

  • Oxidative Degradation: The non-lactam nitrogen in the 1,4-diazepanone system is highly electron-rich. In the presence of atmospheric oxygen, reactive oxygen species (ROS), or transition metal impurities, this amine is prone to N-oxidation, yielding N-oxide degradants.

  • Hygroscopicity and Solid-State Instability: Many diazepanone derivatives, particularly bicyclic variants and their hydrochloride salts, exhibit significant hygroscopicity. Exposure to high relative humidity (%RH) can lead to moisture absorption, hydrate formation, or deliquescence. This absorbed moisture acts as a plasticizer in amorphous solids, lowering the glass transition temperature ( Tg​ ) and dramatically accelerating solid-state hydrolysis (3)[3].

Degradation Core Diazepanone Core Hydro Hydrolysis (Acid/Base) Core->Hydro pH Extremes Oxid N-Oxidation (O2/ROS) Core->Oxid Aerobic Storage Moist Moisture Absorption (Hygroscopicity) Core->Moist High %RH Acyclic Acyclic Amino Acids (Ring Cleavage) Hydro->Acyclic Lactam Cleavage NOxide N-Oxide Derivatives Oxid->NOxide Amine Oxidation Hydrate Hydrate Formation / Deliquescence Moist->Hydrate Solid-State Shift Hydrate->Hydro Accelerated

Mechanistic degradation pathways of the diazepanone core.

Critical Storage Conditions & Environmental Controls

To mitigate these degradation pathways, stringent environmental controls must be applied. The following table summarizes the quantitative storage parameters required to maintain the structural integrity of diazepanone compounds.

Table 1: Recommended Storage Parameters for Diazepanone Compounds

Compound ClassificationTemperatureAtmosphereHumidity ControlPrimary Container
Unsubstituted Diazepanones 2°C to 8°CArgon / NitrogenDesiccator (<20% RH)Amber glass vial, PTFE-lined cap
Bicyclic Diazepanone Salts 15°C to 25°CAmbient (if crystalline)Tight seal (highly hygroscopic)Double-bagged with silica desiccant
Complex Liponucleosides -20°CArgonDesiccatorSealed ampoule
Formulated Solutions 2°C to 8°CNitrogen spargedN/A (Aqueous/Buffered at pH 6-7)Borosilicate glass

Note: Bicyclic 1,4-diazepanones have demonstrated stability at 25°C / 97% RH only when isolated as specific anhydrous crystalline forms (e.g., Form I) (3)[3]. Amorphous variants require strict moisture exclusion.

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To ensure the trustworthiness of analytical data during drug development, a self-validating forced degradation protocol must be employed. This methodology not only identifies degradation products but also validates that the HPLC-UV/MS method is "stability-indicating"—meaning it can baseline-resolve the parent diazepanone from all degradants, ensuring an accurate mass balance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the diazepanone API in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 N HCl to achieve a 0.5 mg/mL API concentration. Incubate at 60°C for 24 hours.

    • Base: Add 0.1 N NaOH to achieve a 0.5 mg/mL API concentration. Incubate at 60°C for 24 hours.

    • Causality Check: The 7-membered lactam is highly susceptible to base-catalyzed hydrolysis. If complete degradation occurs before 24 hours, reduce the temperature to 40°C or the base concentration to 0.01 N to capture primary degradants before secondary degradation occurs.

  • Oxidative Stress: Add 3% H2​O2​ and incubate at room temperature for 24 hours. Protect from light to prevent confounding photolytic reactions.

  • Quenching (Critical Step): Immediately neutralize the acid/base samples (e.g., add 0.1 N NaOH to the acid sample) and dilute to the target HPLC injection concentration (e.g., 0.1 mg/mL). Self-Validating Principle: Quenching halts the degradation kinetics at the exact time of sampling. Failing to quench will result in continued degradation in the autosampler, completely invalidating the kinetic data.

  • LC-MS Analysis & Mass Balance: Inject the samples using a gradient reversed-phase UHPLC method coupled to a High-Resolution Mass Spectrometer (HRMS). Calculate the mass balance: (AreaParent​+∑AreaDegradants​)≈100% . A mass balance <90% indicates that degradants are either volatile, non-UV absorbing, or permanently retained on the column, requiring immediate method optimization.

Workflow Prep 1. API Prep (1 mg/mL) Stress 2. Stress (Acid, Base, ROS) Prep->Stress Quench 3. Quench (Neutralize) Stress->Quench Analyze 4. LC-MS Analysis Quench->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Self-validating forced degradation workflow for diazepanones.

Formulation & Handling Best Practices

When transitioning diazepanone compounds from the bench to formulation, scaffold hopping strategies are sometimes employed to improve metabolic and chemical stability. For instance, replacing the structurally complex diazepanone moiety with an isoxazolidine scaffold has been shown to improve stability profiles while retaining antimicrobial efficacy in certain liponucleoside analogs (). However, when the diazepanone core is strictly required for target engagement, formulators must rely on excipients that minimize intra-formulation moisture transfer (e.g., avoiding highly hygroscopic grades of microcrystalline cellulose) and utilizing lyophilization for parenteral formulations to ensure long-term shelf life.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Bentham Science
  • WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof Google P
  • Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2''-epi-Diazepanone Core of Liposidomycins and Caprazamycins ResearchG
  • Scaffold Hopping in Drug Discovery NIPER

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spectroscopic data (NMR, IR, MS) for 6-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the spectroscopic data for 6-Methyl-1,4-diazepan-5-one requires a rigorous understanding of its unique structural dynamics. As a 7-membered homopiperazinone ring containing both a secondary aliphatic amine and a secondary lactam, this molecule presents specific analytical challenges, particularly regarding conformational flexibility and pH sensitivity.

This guide provides a comprehensive framework for the structural elucidation of 6-Methyl-1,4-diazepan-5-one (CAS: 955082-87-8)[1], a critical pharmacophore frequently utilized in the synthesis of multi-target antipsychotics and anti-insomnia agents like suvorexant[2],[3].

Part 1: Structural Elucidation Strategy & Workflow

To definitively characterize 6-Methyl-1,4-diazepan-5-one, a multi-modal spectroscopic approach is required. Nuclear Magnetic Resonance (NMR) establishes connectivity and stereochemical environment, Fourier-Transform Infrared (FTIR) confirms the presence of the lactam and amine functional groups, and High-Resolution Mass Spectrometry (HRMS) validates the exact mass and structural backbone through collision-induced dissociation.

Workflow Sample 6-Methyl-1,4-diazepan-5-one Sample Preparation NMR NMR (1H, 13C, 2D) Conformation & Connectivity Sample->NMR IR ATR-FTIR Functional Groups (C=O, N-H) Sample->IR MS HRMS (ESI-TOF) Exact Mass & Fragmentation Sample->MS Validation Structural Validation & Purity Assessment NMR->Validation IR->Validation MS->Validation

Analytical workflow for the structural validation of 6-Methyl-1,4-diazepan-5-one.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,4-diazepan-5-one ring exhibits complex conformational dynamics. Conformational studies on diazepanone derivatives demonstrate that these 7-membered rings often exist in a fast equilibrium between flattened boat conformations at room temperature[4]. The introduction of the methyl group at C6 creates a stereocenter, rendering the geminal protons at C2, C3, and C7 diastereotopic. This results in complex multiplet splitting patterns rather than simple triplets.

1H and 13C NMR Assignments

Data is predicted for the free base in neutral CDCl₃ at 298 K, adhering to[5].

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Notes
N1 -1.80br s, 1HSecondary amine proton; exchanges with D₂O.
C2 47.52.85 - 2.95m, 2HDiastereotopic CH₂; alpha to the secondary amine.
C3 42.13.25 - 3.40m, 2HDiastereotopic CH₂; alpha to the lactam nitrogen.
N4 -6.80br s, 1HLactam N-H; broad due to quadrupolar relaxation of ¹⁴N.
C5 176.2--Quaternary lactam carbonyl carbon.
C6 40.52.55m, 1HMethine proton; couples to the C6-CH₃ and C7 protons.
C6-CH₃ 16.81.15d, J = 7.2, 3HDiagnostic methyl doublet.
C7 50.22.75 - 2.90m, 2HDiastereotopic CH₂; alpha to the secondary amine.
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

    • Causality Focus: The secondary amine (N1) is highly sensitive to trace DCl present in aging CDCl₃. Acidic impurities cause rapid proton exchange and partial salt formation (mirroring the hydrochloride salt form, CAS: 955028-65-6[6]), leading to severe line broadening and downfield chemical shift drift of the C2 and C7 protons. Always pre-treat the CDCl₃ by passing it through a short plug of basic alumina immediately prior to use to ensure a neutral free-base state.

  • Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube. Tune and match the probe on a 500 MHz spectrometer.

  • Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure high digital resolution of the complex multiplets.

  • Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16). Set the relaxation delay to at least 2 seconds to allow for the quantitative relaxation of the quaternary C5 carbonyl carbon.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is essential for differentiating the two distinct nitrogen environments in 6-Methyl-1,4-diazepan-5-one. The secondary lactam will exhibit a strong Amide I band, while the secondary amine presents a distinct, higher-frequency N-H stretch[5].

ATR-FTIR Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3280 Medium, BroadN-H stretch (Amide)Indicates a strong intermolecular hydrogen-bonded lactam network.
3150 Weak, BroadN-H stretch (Amine)Characteristic of the secondary aliphatic amine at N1.
2965, 2930 MediumC-H stretch (Aliphatic)Confirms the presence of methyl and methylene groups.
1660 Strong, SharpC=O stretch (Amide I)Core diagnostic band for the 7-membered lactam ring.
1545 MediumN-H bend (Amide II)Confirms the secondary amide nature of the lactam.
Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 2-3 mg of neat solid 6-Methyl-1,4-diazepan-5-one directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality Focus: Analyzing the neat solid via Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture will completely obscure the critical 3100–3400 cm⁻¹ N-H stretching region. Furthermore, ATR preserves the native solid-state hydrogen-bonding network of the lactam, ensuring the Amide I band is observed at its true resonance of ~1660 cm⁻¹.

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply ATR correction algorithms in the processing software to compensate for wavelength-dependent penetration depth.

Part 4: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the optimal technique for this basic nitrogen-containing compound. The molecule (Exact Mass: 128.0949 Da[1]) readily accepts a proton at the N1 amine to form a stable [M+H]⁺ ion.

Fragmentation Parent [M+H]+ m/z 129.10 C6H13N2O+ LossH2O [M+H - H2O]+ m/z 111.09 C6H11N2+ Parent->LossH2O -H2O (18 Da) LossCO [M+H - CO]+ m/z 101.10 C5H13N2+ Parent->LossCO -CO (28 Da) RingCleavage Ring Cleavage m/z 72.08 C4H10N+ Parent->RingCleavage Amide Cleavage

Proposed ESI-MS/MS fragmentation pathway for 6-Methyl-1,4-diazepan-5-one.

ESI-MS/MS Fragmentation Data
m/z (Observed)Mass Error (ppm)FormulaAssignment / Loss
129.1022 < 2.0[C₆H₁₃N₂O]⁺Intact protonated molecule [M+H]⁺
111.0916 < 2.0[C₆H₁₁N₂]⁺Loss of H₂O (-18.01 Da) from the lactam
101.1073 < 2.0[C₅H₁₃N₂]⁺Loss of CO (-27.99 Da) via ring contraction
72.0813 < 2.0[C₄H₁₀N]⁺Ring cleavage (Loss of C₂H₃NO)
Protocol: LC-HRMS (ESI-TOF) Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality Focus: Formic acid ensures complete protonation of the highly basic N1 amine in solution, maximizing the [M+H]⁺ ion yield and improving the signal-to-noise ratio.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Source Parameters: Set the ESI source to positive mode. Maintain a low declustering potential/cone voltage (e.g., 20-30 V).

    • Causality Focus: The 7-membered diazepanone ring is sterically strained. High capillary or cone voltages in the ESI source induce premature in-source fragmentation (specifically the loss of H₂O), artificially depleting the intact [M+H]⁺ precursor ion needed for accurate MS/MS isolation.

  • MS/MS Acquisition: Isolate the precursor at m/z 129.10 and apply collision-induced dissociation (CID) using a normalized collision energy (NCE) sweep of 25-35 eV to generate the fragment library.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Ponnuswamy, S., et al. "Fast Equilibrium in N-(Ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones in Flattened Boat Conformations". The Journal of Organic Chemistry. URL:[Link]

  • Yuan, H., et al. "Synthesis of Anti-Insomnia Drug Suvorexant". Shanghai Institute of Organic Chemistry. URL:[Link]

  • Kumar, A., et al. "In vivo Potential Antipsychotics". Asian Journal of Organic & Medicinal Chemistry. URL:[Link]

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Methodological & Application

Synthesis of 6-Methyl-1,4-diazepan-5-one Acetate: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Methyl-1,4-diazepan-5-one acetate, a valuable heterocyclic scaffold for drug discovery and development. The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This protocol outlines a robust and reproducible multi-step synthesis, commencing from commercially available starting materials. The synthesis involves a key intramolecular cyclization to construct the seven-membered diazepanone ring.[3][4][5] Each step is accompanied by detailed experimental procedures, purification guidelines, and characterization data. The causality behind experimental choices, from protecting group strategy to cyclization conditions, is thoroughly explained to ensure scientific integrity and facilitate successful execution by researchers in the field.

Introduction

The 1,4-diazepine and its saturated counterpart, 1,4-diazepane, are seven-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as anticonvulsants, anxiolytics, and sedatives.[1][6][7] The incorporation of a ketone functional group to form a 1,4-diazepan-5-one introduces a lactam moiety that can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The methyl substituent at the 6-position introduces a chiral center and can provide steric and electronic modifications to modulate biological activity.

This document provides a detailed, step-by-step protocol for the synthesis of 6-Methyl-1,4-diazepan-5-one and its subsequent conversion to the acetate salt. The acetate salt form often improves the solubility and handling properties of amine-containing compounds for pharmaceutical applications.[8][9] The presented synthetic strategy is designed to be efficient and scalable, providing a reliable method for accessing this important building block for drug discovery programs.

Synthetic Strategy

The synthesis of 6-Methyl-1,4-diazepan-5-one is approached through a convergent synthesis that involves the construction of a linear precursor followed by an intramolecular cyclization to form the desired seven-membered ring. This strategy allows for a modular approach and control over the substitution pattern.

Retrosynthetic Analysis:

The target molecule, 6-Methyl-1,4-diazepan-5-one acetate, can be obtained from the free base by a simple acid-base reaction. The free base, in turn, can be formed via an intramolecular amide bond formation (lactamization) of a linear amino acid precursor. This precursor is an N-(2-aminoethyl)-3-aminobutanamide derivative. To achieve selective cyclization, a protecting group strategy is employed. The synthesis, therefore, begins with readily available starting materials: mono-Boc-protected ethylenediamine and N-Cbz-protected 3-aminobutanoic acid.

Forward Synthetic Pathway:

The forward synthesis is a four-step process followed by salt formation:

  • Amide Coupling: Coupling of N-Boc-ethylenediamine with N-Cbz-3-aminobutanoic acid to form the linear precursor.

  • Cbz-Deprotection: Selective removal of the Cbz protecting group via hydrogenolysis.

  • Intramolecular Cyclization/Lactamization: Spontaneous or induced cyclization of the resulting amino-amide to form the Boc-protected 6-Methyl-1,4-diazepan-5-one.

  • Boc-Deprotection: Removal of the Boc protecting group to yield the free base, 6-Methyl-1,4-diazepan-5-one.

  • Acetate Salt Formation: Treatment of the free base with acetic acid to afford the final product.

Experimental Protocol

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra should be obtained using an ESI-MS instrument. IR spectra should be recorded on an FT-IR spectrometer.

Step 1: Synthesis of tert-butyl (2-(3-(benzyloxycarbonylamino)butanamido)ethyl)carbamate

This step involves the coupling of a protected amino acid with a protected diamine to form the linear precursor. A standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is used to facilitate the amide bond formation.

  • Procedure:

    • To a solution of N-Cbz-3-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of N-Boc-ethylenediamine (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product as a white solid.

Step 2: Synthesis of tert-butyl (2-(3-aminobutanamido)ethyl)carbamate

The Cbz protecting group is selectively removed by catalytic hydrogenation, which does not affect the Boc protecting group.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in methanol (0.1 M).

    • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino-amide, which is used in the next step without further purification.

Step 3: Synthesis of tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate

The intramolecular cyclization (lactamization) of the amino-amide can often occur spontaneously upon heating or can be promoted by a mild base.

  • Procedure:

    • Dissolve the crude product from Step 2 in a high-boiling point solvent such as toluene or xylene (0.05 M).

    • Heat the solution to reflux (approximately 110-140 °C) with a Dean-Stark trap to remove any water formed.

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar spot. The reaction typically takes 12-24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the Boc-protected diazepanone as a colorless oil or a low-melting solid.

Step 4: Synthesis of 6-Methyl-1,4-diazepan-5-one

The final deprotection of the Boc group is achieved under acidic conditions.

  • Procedure:

    • Dissolve the Boc-protected diazepanone from Step 3 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 volumes) or trifluoroacetic acid (TFA) in DCM (1:1, 10 volumes).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 2 M NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent such as DCM or a mixture of chloroform and isopropanol (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the free base of 6-Methyl-1,4-diazepan-5-one as an oil or solid.

Step 5: Synthesis of 6-Methyl-1,4-diazepan-5-one acetate

The final step is the formation of the acetate salt to improve the handling and solubility of the compound.[8]

  • Procedure:

    • Dissolve the free base from Step 4 (1.0 eq) in a minimal amount of a suitable solvent such as ethanol or isopropanol.

    • Add a solution of acetic acid (1.0-1.1 eq) in the same solvent dropwise with stirring.

    • Stir the mixture at room temperature for 1 hour. A precipitate may form during this time.

    • If no precipitate forms, the salt can be isolated by adding a less polar solvent like diethyl ether or by concentrating the solution under reduced pressure.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 6-Methyl-1,4-diazepan-5-one acetate as a crystalline solid.

Data Presentation

StepCompound NameExpected Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
1tert-butyl (2-(3-(benzyloxycarbonylamino)butanamido)ethyl)carbamate80-90~7.3 (m, 5H), ~5.1 (s, 2H), ~4.0 (m, 1H), ~3.3 (m, 4H), ~2.4 (d, 2H), ~1.4 (s, 9H), ~1.2 (d, 3H)~171, ~156, ~155, ~136, ~128.5, ~128.0, ~80, ~67, ~45, ~42, ~40, ~28.4, ~20[M+H]⁺ ~380
3tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate70-80~3.5-3.2 (m, 5H), ~2.6 (m, 1H), ~2.4 (m, 1H), ~1.45 (s, 9H), ~1.15 (d, 3H)~174, ~156, ~80, ~50, ~48, ~45, ~40, ~28.5, ~18[M+H]⁺ ~229
56-Methyl-1,4-diazepan-5-one acetate90-95~7.5 (br s, 2H), ~3.4-3.0 (m, 5H), ~2.6 (dd, 1H), ~2.3 (dd, 1H), ~2.0 (s, 3H, acetate), ~1.2 (d, 3H)~176, ~175 (acetate), ~49, ~47, ~44, ~38, ~23 (acetate), ~17[M+H]⁺ ~129

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Visualization of the Workflow

Synthesis_Workflow A N-Boc-ethylenediamine C Linear Precursor (Amide Coupling) A->C B N-Cbz-3-aminobutanoic acid B->C D Amino-amide (Cbz Deprotection) C->D H₂, Pd/C E Boc-protected Diazepanone (Intramolecular Cyclization) D->E Heat F 6-Methyl-1,4-diazepan-5-one (Boc Deprotection) E->F HCl or TFA G 6-Methyl-1,4-diazepan-5-one acetate (Salt Formation) F->G Acetic Acid

Caption: Synthetic workflow for 6-Methyl-1,4-diazepan-5-one acetate.

Chemical Structure

Caption: Structure of 6-Methyl-1,4-diazepan-5-one.

Safety Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. EDC and HOBt are sensitizers. Cbz-Cl is corrosive and lachrymatory. TFA and concentrated HCl are highly corrosive.

  • Hydrogenation: Perform catalytic hydrogenation in a well-ventilated fume hood. Ensure there are no ignition sources nearby. Use appropriate equipment for handling hydrogen gas.

  • Solvents: Use flammable solvents such as DCM, ethyl acetate, and hexane in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Methyl-1,4-diazepan-5-one acetate. The described methodology is based on established synthetic transformations and offers a practical route to this valuable heterocyclic building block. The comprehensive experimental details and characterization data will aid researchers in the successful synthesis and verification of the target compound, facilitating its use in drug discovery and development programs.

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  • Stajer, G., et al. (2000). Synthesis and Structural Study of Novel 1,2-Diazepinones and Azabicyclooctane Derivatives.
  • Teli, S., et al. (2023). Synthesis of 1,4- and 1,5-Benzodiazepines. Scribd.
  • Li, J., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.

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Application Note: Derivatization Strategies for 6-Methyl-1,4-diazepan-5-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-diazepan-5-one scaffold, particularly its 6-methyl substituted derivative (CAS: 955082-87-8), has emerged as a privileged building block in modern medicinal chemistry[1]. Bridging the conformational gap between highly flexible acyclic diamines and rigid bicyclic systems, this seven-membered lactam provides a unique 3D vector space for drug discovery.

The structural significance of 6-methyl-1,4-diazepan-5-one lies in two distinct chemical features:

  • Stereochemical Pre-organization: The C6-methyl group dictates the thermodynamic equilibrium of the seven-membered ring, favoring specific chair or boat conformations depending on the N-substituents[2]. This stereochemical pre-organization reduces the entropic penalty upon target binding, locking the molecule into an optimal binding pose.

  • Orthogonal Reactivity Vectors: The scaffold presents two electronically distinct nitrogen atoms: a highly nucleophilic secondary amine (N1) and a resonance-stabilized, weakly nucleophilic lactam nitrogen (N4). This electronic differentiation allows for site-selective, orthogonal derivatization without the need for exhaustive and yield-reducing protection-deprotection cycles.

Target Applications in Drug Discovery

The versatile derivatization of this scaffold has led to breakthrough hit-to-lead campaigns across multiple therapeutic areas:

  • mGlu4 Positive Allosteric Modulators (PAMs): Derivatization at the N1 and N4 positions yields potent PAMs for the metabotropic glutamate receptor 4, providing critical research tools and potential therapeutics for Parkinson's disease[3][4].

  • Anti-Tubercular Agents (PtpB-Mtb Inhibitors): Diazepane derivatives act as selective, cell-permeable inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B, overcoming the poor cell permeability typical of traditional anionic phosphatase inhibitors[5].

  • Chymase Inhibitors: N-aryl and N-alkyl functionalization generates potent inhibitors utilized in the research of cardiovascular and inflammatory diseases[6].

G Core 6-Methyl-1,4-diazepan-5-one (Chiral Scaffold) N1 N1-Derivatization (Sulfonylation / Amidation) Core->N1 N4 N4-Derivatization (Alkylation / Arylation) Core->N4 C6 C6-Methyl Center (Chiral Resolution) Core->C6 Target1 mGlu4 PAMs (Neurodegenerative) N1->Target1 Target2 PtpB-Mtb Inhibitors (Anti-Tubercular) N1->Target2 Target3 Chymase Inhibitors (Cardiovascular) N1->Target3 N4->Target1 N4->Target2 N4->Target3 C6->Target1 C6->Target2 Validation Self-Validating Assays (LC-MS, NMR, Chiral HPLC) Target1->Validation Target2->Validation Target3->Validation

Diazepanone derivatization workflow mapping structural modifications to therapeutic targets.

Self-Validating Experimental Protocols

Protocol A: Orthogonal N1-Sulfonylation and N4-Alkylation (mGlu4 PAM Synthesis)

Objective: Synthesize a library of N1-sulfonyl-N4-alkyl-6-methyl-1,4-diazepan-5-ones utilizing the inherent electronic differences of the scaffold nitrogens[3].

Step 1: Chemoselective N1-Sulfonylation

  • Procedure: Dissolve 6-methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the reaction mixture to 0 °C under an inert argon atmosphere. Dropwise add 4-methoxybenzenesulfonyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality & Rationale: DIPEA is strictly utilized instead of triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. Initiating the reaction at 0 °C controls the exothermic sulfonylation, ensuring the reaction remains chemoselective for the highly basic N1 amine while leaving the poorly nucleophilic N4 lactam untouched.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain the plate with Ninhydrin and heat. The disappearance of the primary/secondary amine spot (which turns deep purple upon heating) confirms the complete consumption of the N1 amine.

Step 2: N4-Alkylation (Lactam Functionalization)

  • Procedure: Isolate and dry the N1-sulfonyl intermediate. Dissolve in anhydrous acetonitrile (CH₃CN). Add Cesium Carbonate (Cs₂CO₃, 3.0 eq) and methyl bromoacetate (1.5 eq). Heat the sealed reaction vessel to 80 °C for 12 hours.

  • Causality & Rationale: The N4 lactam nitrogen is resonance-stabilized and poorly nucleophilic. Cs₂CO₃ is specifically chosen over K₂CO₃ or Na₂CO₃ due to the "cesium effect." The large, diffuse Cs⁺ cation coordinates very weakly with the lactam enolate, generating a highly reactive, "naked" anion that readily undergoes rapid Sₙ2 attack on the alkyl halide[3].

  • Self-Validation System: Analyze the crude mixture via LC-MS. Validate the success of the reaction by identifying the target mass [M+H]+ and verifying the absence of O-alkylation isomers. O-alkylated byproducts typically elute earlier on reverse-phase C18 columns and exhibit distinct MS/MS fragmentation patterns compared to the desired N-alkylated lactam.

Protocol B: Chiral Resolution of the C6-Methyl Stereocenter

Objective: Separate the racemic 6-methyl-1,4-diazepan-5-one into its pure (R)- and (S)-enantiomers to enable precise Structure-Activity Relationship (SAR) profiling[7].

  • Procedure: Combine racemic 6-methyl-1,4-diazepan-5-one with a chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid) in a methanol solution. Heat the mixture to reflux until fully dissolved, then cool slowly (0.5 °C/min) to room temperature to induce selective crystallization of the diastereomeric salt.

  • Causality & Rationale: The C6-methyl group creates a stereocenter that drastically alters the 3D spatial vector of the N4 substituent. Because biological targets (like mGlu4 or PtpB-Mtb) are highly stereospecific, isolating the enantiomers prevents "eutomer/distomer" masking, where an inactive enantiomer dilutes the apparent potency of the active one.

  • Self-Validation System: Filter the crystallized salt and treat it with a mild aqueous base (e.g., NaHCO₃) to liberate the free amine. Extract into an organic layer, concentrate, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The protocol is validated when the enantiomeric excess (ee) is confirmed to be >95%.

Quantitative Data Summaries

The following table summarizes the pharmacological profiles of key 1,4-diazepan-5-one derivatives generated through the derivatization strategies outlined above:

Compound Class / DerivativePrimary TargetDerivatization StrategyKey Pharmacological MetricRef
N1-Sulfonyl-N4-alkyl diazepanonemGlu4 Receptor (PAM)Orthogonal N1/N4 functionalizationEC₅₀: 0.5 – 2.0 µM[3]
Pyrazolo[4,3-c]pyridine-diazepane hybridPtpB-Mtb EnzymeN1-Amidation, N4-BenzylationIC₅₀: 32.6 µM, K_d: 0.57 µM[5]
N-Aryl diazepanone derivativesChymase EnzymeN-Arylation / AlkylationIC₅₀ < 1.0 µM[6]

References

  • [1] Wholesale 6-Methyl-1,4-diazepan-5-one CAS:955082-87-8 Manufacturers and Suppliers. Xindao Biotech. Available at:

  • [5] Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity - ASM Journals. Available at:

  • [2] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PMC. Available at:

  • [3][4] Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. PMC. Available at:

  • [6] US8846660B2 - Seven-membered ring compound and pharmaceutical use therefor. Google Patents. Available at:

  • [7] US10030010B2 - Route of synthesis for the preparation of suvorexant. Google Patents. Available at:

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Application and Protocol for the Analysis of 1,4-Diazepan-5-one Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,4-Diazepan-5-one Derivatives

The 1,4-diazepan-5-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. These seven-membered rings containing two nitrogen atoms and a ketone functionality serve as versatile building blocks for a wide array of therapeutic agents, targeting conditions ranging from neurological disorders to infectious diseases. The precise substitution on the diazepan-5-one core dictates the molecule's pharmacological activity, making the robust and accurate analytical characterization of these derivatives a critical step in both synthetic chemistry and pharmaceutical quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the analysis of these compounds. Its combination of high-resolution chromatographic separation and definitive mass-based detection provides the sensitivity and specificity required for identifying and quantifying 1,4-diazepan-5-one derivatives, even in complex matrices.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful GC-MS analysis of this important class of molecules. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible methodology.

Part 1: Foundational Principles of GC-MS for 1,4-Diazepan-5-one Analysis

The successful GC-MS analysis of 1,4-diazepan-5-one derivatives hinges on a clear understanding of their physicochemical properties and how these interact with the components of the GC-MS system. Many of these derivatives, like the structurally related benzodiazepines, can be polar and may exhibit limited thermal stability.[2][3] This necessitates careful consideration of the entire analytical workflow.

The Critical Role of Sample Preparation

The primary goal of sample preparation is to isolate the analyte(s) of interest from the sample matrix in a form suitable for GC-MS analysis.[4] This typically involves extraction into a volatile organic solvent.[5][6]

  • Liquid-Liquid Extraction (LLE): A robust and widely used technique for extracting analytes from aqueous matrices (e.g., reaction mixtures, biological fluids) into an immiscible organic solvent.[3][7] The choice of solvent is critical and should be based on the polarity of the target 1,4-diazepan-5-one derivative.

  • Solid-Phase Extraction (SPE): Offers a more controlled and often more efficient extraction compared to LLE, particularly for complex samples.[8][9] SPE cartridges with various sorbents can be selected to selectively retain and then elute the target compounds, providing a cleaner extract.

Derivatization: Enhancing Analyte Performance

For many polar or semi-volatile compounds, direct GC-MS analysis can be challenging, leading to poor peak shape, low sensitivity, and potential on-column degradation.[10] Chemical derivatization is a powerful strategy to overcome these limitations by converting polar functional groups (such as N-H or O-H) into less polar, more volatile, and more thermally stable moieties. For 1,4-diazepan-5-one derivatives, which contain secondary amine functionalities, silylation is a common and effective derivatization approach.

  • Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to form stable silyl derivatives.[8][9] TBDMS (tert-butyldimethylsilyl) derivatives, formed using MTBSTFA, are particularly robust and provide characteristic fragmentation patterns in the mass spectrometer.[9]

Gas Chromatography: The Separation Stage

The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the analytical column. The choice of column and temperature program is paramount for achieving good resolution between different 1,4-diazepan-5-one derivatives and any impurities.

  • Column Selection: A low-to-mid polarity column, such as one with a 5% diphenyldimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile starting point for the analysis of a broad range of 1,4-diazepan-5-one derivatives.

  • Temperature Programming: A temperature ramp is typically employed to ensure that compounds with a range of boiling points are eluted efficiently and with good peak shape.[10]

Mass Spectrometry: Detection and Identification

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.[7][11] It is a "hard" ionization technique that produces numerous fragment ions, providing rich structural information.

  • Fragmentation Patterns: The fragmentation of 1,4-diazepan-5-one derivatives in EI-MS will be dictated by the stability of the resulting carbocations and radical cations.[12][13] Common fragmentation pathways for related cyclic amines and amides can provide clues to the expected fragmentation of the 1,4-diazepan-5-one core. For instance, protonated 1,4-benzodiazepines, a related class of compounds, are known to dissociate through the elimination of a CO molecule, with other unique fragmentation pathways being dictated by the specific substituents on the ring structure.[14]

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the GC-MS analysis of 1,4-diazepan-5-one derivatives. These should be considered as a starting point and may require optimization based on the specific derivatives being analyzed and the laboratory instrumentation.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 1,4-diazepan-5-one derivatives from a simple aqueous matrix.

  • Sample Aliquoting: Transfer 1 mL of the aqueous sample into a clean glass test tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time).

  • pH Adjustment: Adjust the pH of the sample to >9 using a suitable base (e.g., 1M NaOH or a saturated solution of K2CO3) to ensure the 1,4-diazepan-5-one derivatives are in their free base form.[7][15]

  • Solvent Addition: Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol).

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization solvent or a suitable GC-MS compatible solvent for direct analysis if derivatization is not required.

Derivatization Protocol: Silylation with MTBSTFA

This protocol is recommended for 1,4-diazepan-5-one derivatives that exhibit poor chromatographic performance.

  • Reagent Preparation: Ensure the use of anhydrous conditions as silylation reagents are sensitive to moisture.

  • Reagent Addition: To the dried extract from the sample preparation step, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS analysis.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitless (1 µL injection)Maximizes the transfer of analyte onto the column for trace analysis.[5]
Inlet Temperature250 - 280 °CEnsures rapid volatilization of the analytes. Temperature should be optimized to minimize thermal degradation.[10]
Carrier GasHelium, constant flow mode (1.0 - 1.2 mL/min)Provides good chromatographic efficiency.[7]
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-dimethylpolysiloxaneA versatile, robust column suitable for a wide range of compound polarities.
Oven ProgramInitial: 100°C, hold 1 min; Ramp: 15°C/min to 300°C; Hold: 5 minProvides good separation for compounds with varying boiling points.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.[7]
Ion Source Temp.230 °CA standard source temperature that balances ionization efficiency with minimizing thermal degradation.[10]
Quadrupole Temp.150 °CEnsures consistent mass analysis.
Scan ModeFull Scan (m/z 40-500)To identify unknown compounds and elucidate fragmentation patterns.[7]
SIM ModeSelected Ion MonitoringFor quantitative analysis and increased sensitivity for target compounds.[11][16]

Part 3: Data Analysis and Interpretation

Analyte Identification

The identification of a 1,4-diazepan-5-one derivative is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column. The RT should be reproducible under consistent chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte. The obtained spectrum should be compared to a reference spectrum from a standard or a library.

Understanding Fragmentation Patterns

The fragmentation of 1,4-diazepan-5-one derivatives under EI conditions will likely involve characteristic losses from the molecular ion (M+). Key fragmentation pathways to consider include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[12]

  • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, resulting in a fragment at [M-28]+.[14]

  • Ring Opening and Fragmentation: The seven-membered ring can undergo cleavage to produce a variety of smaller fragment ions. The specific fragmentation will be influenced by the nature and position of any substituents.[17]

Part 4: Visualization of Workflows

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Extract Organic Extract LLE->Extract SPE->Extract Evaporation Evaporation to Dryness Extract->Evaporation Residue Dried Residue Evaporation->Residue Derivatization Silylation (e.g., MTBSTFA) Residue->Derivatization GCMS_Injection GC-MS Injection Residue->GCMS_Injection If not derivatized Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Derivatized_Sample->GCMS_Injection Data_Acquisition Data Acquisition (Scan/SIM) GCMS_Injection->Data_Acquisition Data_Analysis Data Analysis (RT & Mass Spectrum) Data_Acquisition->Data_Analysis Identification Compound Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: Overview of the GC-MS analysis workflow for 1,4-diazepan-5-one derivatives.

Logical Relationship Diagram for Method Development

method_development cluster_choices Experimental Choices cluster_outcome Desired Outcome Analyte_Properties Analyte Properties (Polarity, Volatility, Stability) Sample_Prep Sample Preparation (LLE vs. SPE) Analyte_Properties->Sample_Prep Derivatization Derivatization (Yes/No) Analyte_Properties->Derivatization GC_Column GC Column (Stationary Phase) Analyte_Properties->GC_Column MS_Mode MS Mode (Scan vs. SIM) Analyte_Properties->MS_Mode Sample_Matrix Sample Matrix (Complexity, Interferences) Sample_Matrix->Sample_Prep Robust_Method Robust & Reliable GC-MS Method Sample_Prep->Robust_Method Derivatization->Robust_Method GC_Column->Robust_Method MS_Mode->Robust_Method

Caption: Key considerations for developing a robust GC-MS method.

Conclusion

The GC-MS methodology outlined in this application note provides a solid foundation for the analysis of 1,4-diazepan-5-one derivatives. By carefully considering the aspects of sample preparation, the potential need for derivatization, and the optimization of GC-MS parameters, researchers can achieve reliable and reproducible results. The inherent sensitivity and specificity of GC-MS make it an invaluable tool in the research and development of pharmaceuticals based on this important heterocyclic scaffold. Further method development and validation should always be performed for specific analytes and matrices to ensure the data meets the required quality standards.[15][16][18]

References

  • A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS). Springer Nature Experiments. Available at: [Link]

  • Detection of diazepam in horse hair samples by mass spectrometric methods. The Analyst. Available at: [Link]

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. NIST. Available at: [Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. Technology Networks. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Application GCMS Benzodiazepines. Shimadzu. Available at: [Link]

  • GC-MS Sample Preparation Guidelines. Scribd. Available at: [Link]

  • 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Royal Society of Chemistry. Available at: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Application of gas chromatography/mass spectrometry (GC/MS) to the analysis of benzodiazepines. ResearchGate. Available at: [Link]

  • Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure...). ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Gas-phase fragmentation of protonated benzodiazepines. PubMed. Available at: [Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. PubMed. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. OMICS International. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available at: [Link]

  • Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. Available at: [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Save My Exams. Available at: [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. Semantic Scholar. Available at: [Link]

  • Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. Available at: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews. Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

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Application Note: Advanced Crystallization Techniques for 6-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

6-Methyl-1,4-diazepan-5-one (CAS: 955082-87-8) is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in the synthesis of small-molecule therapeutics, most notably in the development of orexin receptor antagonists such as Suvorexant analogs[1][2].

Isolating this diazepanone core in high purity presents significant physicochemical challenges. The presence of both a basic secondary amine and a hydrogen-bond-accepting amide carbonyl creates extensive, disordered intermolecular hydrogen-bonding networks[3]. Consequently, the free base often manifests as a hygroscopic, low-melting waxy solid or viscous oil. This application note details the thermodynamic rationale and step-by-step protocols for isolating 6-Methyl-1,4-diazepan-5-one via reactive salt crystallization (hydrochloride form, CAS: 955028-65-6) and anti-solvent recrystallization , ensuring >98% purity suitable for GMP-compliant downstream synthesis[4][5].

Physicochemical Profiling & Crystallization Rationale

The Causality of Experimental Choices

Successful crystallization of 1,4-diazepane derivatives relies on manipulating the ionization state and the dielectric constant of the solvent matrix[6].

  • Reactive Crystallization (Salt Formation): Protonating the secondary amine at the 4-position with anhydrous hydrochloric acid disrupts the amorphous hydrogen-bonding network of the free base. The resulting ionic interactions drastically increase the lattice energy, driving the formation of a highly crystalline, non-hygroscopic solid with a melting point typically exceeding 200°C[5].

  • Solvent/Anti-Solvent Dynamics: The hydrochloride salt is highly soluble in polar protic solvents (e.g., methanol) due to solvation of the chloride ion, but practically insoluble in aprotic, low-dielectric solvents (e.g., acetone, diethyl ether). By dissolving the crude salt in a minimal volume of methanol and titrating in acetone, the dielectric constant of the medium is gradually lowered. This controlled desolvation forces the system into the metastable zone, promoting ordered crystal growth while leaving structurally related organic impurities in the mother liquor.

Solvent Selection Matrix

The following table summarizes the quantitative solvent parameters dictating the crystallization strategy:

SolventDielectric Constant (ε)Solubility: Free BaseSolubility: HCl SaltRole in Crystallization Workflow
Methanol 32.7Very HighHigh (>150 mg/mL)Primary Solvent (Recrystallization)
Acetone 20.7HighLow (<5 mg/mL)Anti-Solvent (Recrystallization)
MTBE 4.5ModerateVery Low (<1 mg/mL)Primary Solvent (Reactive Crystallization)
Diethyl Ether 4.3LowInsolubleAcid Carrier / Aggressive Anti-Solvent

Workflow Visualization

G Start Crude 6-Methyl-1,4-diazepan-5-one (Oil/Amorphous Solid) Decision Target Isolation Form? Start->Decision Salt Hydrochloride Salt (Reactive Crystallization) Decision->Salt High Stability/Storage FreeBase Purified Free Base (Anti-Solvent Crystallization) Decision->FreeBase Direct Synthesis Use StepS1 Dissolve in 10 vol MTBE (Anhydrous) Salt->StepS1 StepF1 Dissolve in 3 vol Methanol (Minimal Volume) FreeBase->StepF1 StepS2 Add 1.05 eq Ethereal HCl at 0-5°C StepS1->StepS2 StepS3 Filter, Wash & Dry (Yield >85%, Purity >98%) StepS2->StepS3 StepF2 Dropwise addition of 12 vol Acetone StepF1->StepF2 StepF3 Cool to -20°C & Seed (Yield ~70%, Purity >95%) StepF2->StepF3

Figure 1: Decision tree and workflow for the crystallization of 6-Methyl-1,4-diazepan-5-one.

Experimental Protocols

Protocol A: Reactive Crystallization of 6-Methyl-1,4-diazepan-5-one Hydrochloride

This is a self-validating protocol. The sudden appearance of a white precipitate serves as a visual indicator of successful supersaturation and salt formation.

Materials:

  • Crude 6-Methyl-1,4-diazepan-5-one (Free base)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g (approx. 78 mmol) of crude 6-Methyl-1,4-diazepan-5-one into a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon line. Add 100 mL (10 volumes) of anhydrous MTBE. Stir at 400 rpm until complete dissolution is achieved.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Lowering the temperature minimizes the solubility of the impending salt and prevents exothermic degradation during acid-base neutralization.

  • Reactive Nucleation: Attach an addition funnel and charge it with 41.0 mL (82 mmol, 1.05 eq) of 2.0 M HCl in diethyl ether. Add the acid dropwise over 30 minutes.

    • In-Process Check: A dense white precipitate will form immediately upon the first few drops. If the solution turns cloudy but no precipitate settles, pause addition and scratch the inside of the flask with a glass rod to induce nucleation.

  • Maturation: Once addition is complete, maintain stirring at 0–5 °C for an additional 2 hours to ensure complete Ostwald ripening of the crystals[3].

  • Isolation: Filter the suspension under vacuum using a sintered glass funnel (Porosity 3). Wash the filter cake with 2 × 20 mL of cold, anhydrous MTBE.

  • Drying: Transfer the white crystalline solid to a vacuum desiccator and dry at 40 °C under high vacuum (<10 mbar) for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Purification)

Use this protocol to upgrade the purity of previously isolated salts or to crystallize the free base from a highly enriched mixture.

Step-by-Step Methodology:

  • Primary Solvation: Suspend 5.0 g of 6-Methyl-1,4-diazepan-5-one hydrochloride in 15 mL (3 volumes) of HPLC-grade Methanol in a 100 mL jacketed reactor. Heat gently to 45 °C under continuous stirring until a clear solution is obtained.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed flask to remove any insoluble particulates or dust that could cause heterogeneous nucleation of impurities.

  • Anti-Solvent Titration: While maintaining the solution at 40 °C, begin the dropwise addition of 60 mL (12 volumes) of Acetone using a syringe pump at a rate of 2 mL/min[2].

    • Causality: The slow addition rate prevents local zones of extreme supersaturation, ensuring the growth of large, pure crystals rather than crashing out an amorphous powder.

  • Seeding & Cooling: After 50% of the acetone has been added, the solution should exhibit a slight opalescence. Introduce 10 mg of pure 6-Methyl-1,4-diazepan-5-one seed crystals. Initiate a linear cooling ramp from 40 °C to -20 °C over 4 hours.

  • Harvesting: Filter the resulting crystalline slurry cold, wash with 10 mL of pre-chilled acetone, and vacuum dry.

Analytical Validation & Troubleshooting

To ensure the integrity of the crystallized product, the following analytical checks are mandatory:

  • Differential Scanning Calorimetry (DSC): The hydrochloride salt should exhibit a sharp endothermic melting peak. Pure 1,4-diazepan-5-one hydrochloride derivatives typically melt in the range of 215–225 °C[3][5]. A broadened peak indicates residual solvent or incomplete salt formation.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline lattice. The 1,4-diazepane ring typically adopts a stable chair conformation in the solid state, which generates a distinct and reproducible diffractogram[6].

  • Troubleshooting Oiling Out: If the product forms a separate liquid phase (oils out) instead of crystallizing during Protocol B, the supersaturation generation is too rapid. Remelt the mixture by heating, add 5% more methanol, and decrease the cooling rate to 0.1 °C/min.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Solubility of 6-Methyl-1,4-diazepan-5-one Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering solubility bottlenecks when utilizing 6-Methyl-1,4-diazepan-5-one acetate.

As a highly polar cyclic diamine (lactam) building block , it is frequently supplied as an acetate salt to improve bench stability. However, the inherent contradiction between its highly polar salt form and the non-polar requirements of standard organic synthesis often stalls critical downstream reactions (e.g., N-acylation, alkylation, or peptide coupling). This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to permanently resolve these solubility barriers.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my 6-Methyl-1,4-diazepan-5-one acetate form a gummy suspension in dichloromethane (DCM) instead of dissolving? Causality: The acetate salt forms a rigid ionic lattice stabilized by strong intermolecular hydrogen bonding between the acetate counterion and the protonated diazepane nitrogen . Solvents like DCM possess a low dielectric constant (ε = 8.93) and lack the thermodynamic driving force to overcome this lattice energy. Furthermore, the "gummy" texture is a classic indicator of hygroscopicity; amine acetates readily absorb atmospheric moisture, forming sticky hydrates that crash out of non-polar media.

Q2: I need to perform an N-acylation. Can I just heat the suspension to force dissolution? Causality: No. Heating an acetate salt suspension in the presence of an electrophile (like an acyl chloride) leads to competitive acylation of the acetate ion, forming highly reactive mixed anhydrides. This degrades your electrophile and drastically reduces the yield of your target N-acylated diazepanone. You must neutralize the salt to generate the free base in situ before electrophile addition.

Q3: Should I perform an aqueous basic workup to isolate the free base before my reaction? Causality: This is highly discouraged. 6-Methyl-1,4-diazepan-5-one is a low-molecular-weight, highly polar lactam. The free base is extremely water-soluble. Attempting an aqueous extraction (even with saturated Na₂CO₃ and multiple organic washes) will result in severe yield losses due to partitioning into the aqueous phase. In situ free-basing with a non-nucleophilic tertiary amine is the superior approach.

Mechanism S1 Acetate Salt Lattice Strong Ionic & H-Bonding S2 Low Dielectric Solvent (e.g., DCM, ε = 8.93) S1->S2 S3 High Dielectric Solvent (e.g., DMF, ε = 36.7) S1->S3 S4 Poor Solvation (Remains Solid) S2->S4 Inadequate polarity S5 Ion Separation (Partial/Full Solubility) S3->S5 Solvates ions S6 Add DIPEA Base S4->S6 Neutralization S5->S6 Neutralization S7 Soluble Free Base + DIPEA-Acetate S6->S7 Shift equilibrium

Mechanistic pathway of solvent dielectric effects and free-basing equilibrium.

Part 2: Quantitative Solubility Data

To optimize your solvent selection, refer to the quantitative comparison of dielectric constants and their impact on the solubility of the acetate salt versus the free base.

SolventDielectric Constant (ε)Acetate Salt SolubilityFree Base SolubilityRecommended Application
Dichloromethane (DCM) 8.93Insoluble (< 1 mg/mL)Highly SolubleStandard in situ free-basing workflows.
Tetrahydrofuran (THF) 7.58Insoluble (< 1 mg/mL)SolubleGrignard additions / reductive aminations.
N,N-Dimethylformamide (DMF) 36.70Soluble (> 50 mg/mL)Highly SolubleHigh-temperature or sterically hindered couplings.
Methanol (MeOH) 32.70Highly SolubleHighly SolubleHydrogenation / Deprotection steps.
Water (H₂O) 80.10Highly SolubleHighly SolubleAvoid (Causes massive yield loss during extraction).

Part 3: Experimental Workflows

Protocol 1: In Situ Free-Basing for Electrophilic Coupling

Self-Validating System: This protocol relies on a visual feedback loop. The transition from a cloudy, gummy suspension to a clear, homogeneous solution serves as absolute visual confirmation that the free base has been successfully generated and is ready for electrophilic attack.

  • Step 1: Suspension. Suspend 1.0 equivalent of 6-Methyl-1,4-diazepan-5-one acetate in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Step 2: Base Addition. Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a strong, sterically hindered base that deprotonates the diazepanium ion without acting as a competing nucleophile against your subsequent reagents.

  • Step 3: Visual Validation. Stir at room temperature for 10–15 minutes. Watch for the gummy suspension to clarify into a homogeneous solution. This confirms the formation of the soluble free base and the highly soluble DIPEA-acetate by-product.

  • Step 4: Thermal Control. Cool the homogeneous solution to 0 °C using an ice bath.

    • Causality: Neutralizing the salt is mildly exothermic; cooling prevents the degradation of sensitive electrophiles upon addition.

  • Step 5: Electrophile Addition. Dropwise add 1.1 equivalents of your electrophile (e.g., acid chloride, sulfonyl chloride) and allow the reaction to warm to room temperature.

Workflow A 6-Methyl-1,4-diazepan-5-one Acetate (Insoluble in DCM/THF) B Suspend in Anhydrous Solvent (DCM or THF) A->B C Add 1.5 - 2.0 eq DIPEA (Tertiary Amine Base) B->C Stir at RT D Visual Validation: Suspension Clears C->D Deprotonation E Homogeneous Free Base Solution Ready for Electrophile D->E In situ generation

Workflow for in situ free-basing of 6-Methyl-1,4-diazepan-5-one acetate.

Protocol 2: Solvent-Switch Strategy for Moisture-Sensitive Reactions

If in situ free-basing in DCM is insufficient for highly hindered reactions requiring elevated temperatures, a solvent switch to a polar aprotic medium is required.

  • Step 1: Dissolution. Dissolve the acetate salt in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

    • Causality: The high dielectric constant of DMF (ε = 36.7) is sufficient to separate and solvate the acetate and diazepanium ions directly, a principle commonly utilized to enhance the solubility of weakly basic drugs in organic media .

  • Step 2: Moisture Scavenging. Add activated 3Å molecular sieves (approx. 200 mg per mmol of substrate) to the solution and stir for 30 minutes prior to reagent addition.

    • Causality: This physically scavenges any trace water introduced by the hygroscopic nature of the acetate salt, protecting moisture-sensitive electrophiles from hydrolysis.

  • Step 3: Coupling. Proceed with the addition of DIPEA (1.5 eq) followed by your electrophile, heating as necessary for sterically hindered substrates.

References

  • National Center for Biotechnology Information (PubChem). "1,4-Diazepan-5-one | C5H10N2O | CID 2737264." PubChem Database.[Link]

  • Sha, Fei, et al. "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. Pt 3, 2008, pp. o569.[Link]

  • Friesen, Dwayne T., et al. "Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs." Pharmaceutics, vol. 11, no. 8, 2019, pp. 386.[Link]

common impurities in diazepam synthesis and their identification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diazepam Synthesis & Impurity Profiling

Welcome to the Application Support Center for Diazepam Synthesis and Analytical Profiling. This guide provides mechanistic troubleshooting, quantitative analytical parameters, and self-validating protocols for identifying and mitigating process-related impurities encountered during drug development.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is Impurity A (Nordazepam) persistently detected in my final API batch? A1: Nordazepam (7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one), designated as Impurity A by the European Pharmacopoeia (EP), typically arises from two mechanistic pathways. If your synthesis utilizes 2-amino-5-chlorobenzophenone as the starting material, the subsequent cyclization yields Nordazepam, which must then be methylated to form diazepam[1]. Incomplete methylation directly leaves Impurity A in the product. Alternatively, if you are using the N-methylated starting material (5-chloro-2-(methylamino)benzophenone), Impurity A can form if the starting material contains unmethylated contaminants. Causality & Solution: The persistence of this impurity is a direct consequence of either poor methylation kinetics or poor raw material qualification. Ensure complete conversion during the methylation step by using a slight stoichiometric excess of your methylating agent, or rigorously qualify your starting materials for desmethyl contaminants.

Q2: My continuous flow synthesis stream shows a high concentration of an uncyclized intermediate. What is Impurity B and how do I force its conversion? A2: Impurity B is N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, the uncyclized intermediate formed after the N-acylation of the starting material with bromoacetyl chloride or chloroacetyl chloride[1][2][3]. In flow synthesis, this impurity persists if the subsequent amination/cyclization step lacks sufficient residence time or if the ammonia source has poor solubility in the organic phase[3]. Causality & Solution: The cyclization requires a nucleophilic attack by ammonia followed by intramolecular condensation. Increasing the temperature can accelerate this, but may lead to degradation. Using alternative ammonia sources like NH₄OAc or NH₄OH/NH₄Br in a biphasic microfluidic setup at 60 °C has been shown to push the conversion of Impurity B to completion while maintaining high API purity[3][4].

Q3: LC-MS analysis reveals an unknown peak at m/z 303. What is the structural origin of this degradant? A3: The m/z 303 peak corresponds to a hydrolysis degradation product of diazepam. During synthesis screening, particularly at elevated temperatures (e.g., >100 °C) or extended residence times in the presence of water, the diazepine ring can undergo hydrolytic ring-opening[2]. Causality & Solution: Because this compound exhibits exceptionally high ionization efficiency in ESI-MS, it can artificially dominate the mass spectrum and mask the true API yield[2]. To mitigate its formation, strictly control the water content in your solvent streams (e.g., use anhydrous NMP or Toluene) and limit reactor temperatures during the cyclization phase.

Section 2: Synthetic Workflow & Impurity Branching

ImpurityPathway SM 5-chloro-2-(methylamino)benzophenone (Starting Material) Acyl N-Acylation (Bromoacetyl chloride) SM->Acyl Int3 N-(2-benzoyl-4-chlorophenyl) -2-chloro-N-methylacetamide (Impurity B) Acyl->Int3 Nordaz Nordazepam (Impurity A) Acyl->Nordaz Cyclization Cycl Cyclization (Ammonia Source) Int3->Cycl API Diazepam (Target API) Cycl->API Hydro Hydrolysis (High Temp / H2O) API->Hydro Imp303 m/z 303 Degradant (Hydrolysis Product) Hydro->Imp303 SM_Des 2-amino-5-chlorobenzophenone (SM Contaminant) SM_Des->Acyl Side Reaction Nordaz->API Methylation (Often Incomplete)

Mechanistic pathways of diazepam synthesis and the formation of major process impurities.

Section 3: Analytical Parameters for Impurity Profiling

To ensure authoritative identification, reference the following quantitative parameters when developing your chromatographic methods.

CompoundEP DesignationPrecursor Ion (m/z)Primary MRM TransitionTypical HPLC RT (min)*Structural Origin
Diazepam API285.2 [M+H]⁺285.2 → 193.15.1 - 5.8Target Product
Nordazepam Impurity A271.1 [M+H]⁺Method Dependent2.63Incomplete methylation / SM contaminant
Intermediate 3b Impurity B322.0 [M+H]⁺Method Dependent4.13 - 6.0Uncyclized N-acylated intermediate
Degradant N/A303.1 [M+H]⁺N/AVariableHydrolytic ring-opening degradation

*Note: Retention times (RT) are highly method-dependent. Values reflect typical C18 reverse-phase conditions (e.g., Acetonitrile:MeOH:Water or Ammonium Acetate/Methanol gradients)[1][3][5][6].

Section 4: Standardized Experimental Protocols

Protocol 1: Telescoped Continuous Flow Synthesis of Diazepam (Impurity Minimization)

Objective: Synthesize diazepam while minimizing the persistence of Impurity B and m/z 303 degradation products. Causality Check: Using a two-stage microreactor allows independent temperature control. Stage 1 (Acylation) is kept cold to prevent over-reaction, while Stage 2 (Cyclization) is heated moderately to drive the reaction without inducing hydrolysis[3][4].

  • Preparation of Reagents:

    • Stream A: Dissolve 5-chloro-2-(methylamino)benzophenone (0.6 M) and bromoacetyl chloride (0.6 M) in anhydrous acetonitrile (ACN) or toluene[3].

    • Stream B: Prepare a solution of NH₄OH/NH₄Br in water (or 6M NH₄OAc in MeOH:H₂O)[3][4].

  • Stage 1 (N-Acylation):

    • Pump Stream A into the first microreactor chip (e.g., 10 µL volume) at a flow rate yielding a 5-minute residence time.

    • Maintain the reactor temperature at 0 °C to suppress side reactions and maximize the yield of Impurity B (Intermediate 3b)[3][4].

  • Stage 2 (Cyclization):

    • Direct the effluent from Stage 1 into a second microreactor chip (e.g., 19.5 µL volume)[3].

    • Introduce Stream B at the second inlet.

    • Heat the reactor to 60 °C. Critical Step: Do not exceed 100 °C to prevent the formation of the m/z 303 hydrolysis degradant[2][4].

  • Collection and Purification:

    • Collect the process stream. Diazepam may precipitate upon mixing with the aqueous ammonia stream; use inline sonication if clogging occurs[3].

    • Recrystallize the crude product to achieve >98% purity[3][4].

Protocol 2: Self-Validating HPLC-MS/MS Identification of Process Impurities

Objective: Chromatographic separation and mass spectrometric validation of Diazepam, Impurity A, and Impurity B. Causality Check: An isocratic mobile phase with an ammonium acetate buffer provides consistent ionization efficiency in ESI+ mode, ensuring reproducible MRM signals without ion suppression[6][7].

  • Sample Preparation:

    • Dissolve the crude API or reaction aliquot in 100% methanol to a concentration of 250 ng/mL[6].

    • Spike with an internal standard (IS) (e.g., Voriconazole at 250 ng/mL) to validate ionization consistency and account for matrix effects[6].

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 × 3.0 mm, 3 µm particle size)[6].

    • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate in water and methanol (5:95, v/v)[6].

    • Flow Rate: 0.4 mL/min. Column temperature: 40 °C[6][8].

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[6].

    • Configure the triple quadrupole for MRM transitions: Diazepam (285.2 → 193.1), IS (350.2 → 127.1)[6].

  • System Validation (Self-Correction):

    • Inject a blank to confirm no carryover.

    • Inject the Lower Limit of Quantitation (LLOQ) standard (0.5 ng/mL); verify that the Signal-to-Noise (S/N) ratio is strictly >10[6].

    • Confirm baseline resolution (Rs > 1.5) between Impurity A, Impurity B, and Diazepam before proceeding with batch analysis.

References

  • Title: Multistep Flow Synthesis of Diazepam Guided by Droplet-Accelerated Reaction Screening with Mechanistic Insights from Rapid Mass Spectrometry Analysis.
  • Title: Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Title: Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • Title: Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for scaling up the synthesis of 6-Methyl-1,4-diazepan-5-one.

Welcome to the dedicated technical resource for the synthesis and scale-up of 6-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural outlines to address the critical challenges and mechanistic reasoning you might encounter during your work. Our focus is on providing actionable troubleshooting advice and robust protocols to ensure the successful and scalable synthesis of this important heterocyclic scaffold.

Strategic Overview: Synthesis of 6-Methyl-1,4-diazepan-5-one

6-Methyl-1,4-diazepan-5-one is a seven-membered lactam, a structural motif of interest in medicinal chemistry.[1][2] The synthesis of such medium-sized rings presents unique challenges, primarily the need to favor intramolecular cyclization over competing intermolecular polymerization.

The most common and logical synthetic approach involves the cyclization of a linear amino acid precursor. This strategy is outlined below.

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Cyclization A N-Boc-L-alanine C Linear Amide Precursor (N-(2-aminoethyl)-2-((tert-butoxycarbonyl)amino)propanamide) A->C Amide Coupling (e.g., EDC, HOBt) B Ethylenediamine B->C D Deprotected Precursor C->D Acidic Deprotection (e.g., TFA, HCl) E 6-Methyl-1,4-diazepan-5-one (Target Molecule) D->E Intramolecular Cyclization (High Dilution, Heat)

Caption: General synthetic route to 6-Methyl-1,4-diazepan-5-one.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up.

Question 1: My cyclization yield is very low, and I'm isolating a significant amount of a white, insoluble solid. What is happening?

Answer: This is the classic problem in medium-ring lactam synthesis: intermolecular polymerization is outcompeting the desired intramolecular cyclization. The linear amino-amide precursor is reacting with other molecules rather than with itself.

  • Causality: The formation of a seven-membered ring has a higher activation energy and is entropically less favorable than a linear chain extension. At high concentrations, the probability of one molecule's amine group finding another molecule's ester/acid group is much higher than it finding the reactive group on its own chain.

  • Solution: The High-Dilution Principle. To favor the intramolecular reaction, the cyclization step must be performed under high-dilution conditions. This is achieved by the slow addition of the deprotected precursor solution to a large volume of heated, refluxing solvent. This ensures that the concentration of the precursor in the reaction vessel remains extremely low at any given moment, statistically favoring the intramolecular ring-closing event.

Competing_Reactions cluster_0 Desired Pathway (Intramolecular) cluster_1 Undesired Pathway (Intermolecular) A Linear Precursor B 6-Methyl-1,4-diazepan-5-one A->B High Dilution Favors Cyclization C Linear Precursor D Dimer / Polymer C->D High Concentration Favors Polymerization

Caption: Competing reaction pathways during cyclization.

Question 2: I am having trouble scaling up the reaction. The high-dilution protocol that worked on a 1g scale is failing at 100g.

Answer: Scaling up high-dilution reactions is non-trivial. Simply increasing the solvent volume by 100-fold is often impractical and expensive.

  • Causality: Key challenges in scaling up include maintaining efficient mixing and heat transfer in very large volumes. Furthermore, the extended addition times required can lead to thermal degradation of the product or precursor.

  • Solutions & Considerations for Scale-Up:

    • Optimize Concentration: Before scaling, determine the maximum concentration at which the intramolecular cyclization is still efficient on a small scale. This will define the minimum solvent volume needed for the large-scale reaction.

    • Use of Syringe Pumps: Employing automated syringe pumps for the slow addition of the precursor ensures a consistent and reproducible addition rate, which is critical for maintaining low concentrations.

    • Efficient Mechanical Stirring: Ensure the reaction vessel is equipped with an appropriate overhead mechanical stirrer to guarantee rapid dispersal of the added precursor into the bulk solvent.

    • Solvent Choice: A high-boiling, inert solvent (e.g., toluene, xylene) is often preferred as it allows the reaction to be run at a temperature that provides sufficient energy for cyclization while allowing for efficient reflux cooling.

Question 3: Which amide coupling reagents are best for preparing the linear precursor at a large scale?

Answer: While many coupling reagents exist, their suitability for large-scale synthesis varies based on cost, safety, and the ease of byproduct removal.[3][4]

Reagent CombinationProsConsScale-Up Recommendation
EDC / HOBt High yielding, relatively mild conditions.EDC is expensive; HOBt has safety concerns (explosive potential when dry). Byproducts can be water-soluble, aiding removal.Good for initial discovery and small scale. For large scale, consider alternatives due to cost and safety.
CDI (Carbonyldiimidazole) Byproducts (imidazole, CO₂) are easily removed. Relatively inexpensive.Can be moisture-sensitive. Reactions can sometimes be slower.Excellent choice for scale-up due to the volatile nature of byproducts, simplifying purification.
Acyl Chloride Highly reactive, inexpensive starting materials (e.g., from SOCl₂).Generates HCl, requiring a stoichiometric amount of base. Can be less selective and prone to side reactions.Viable for robust substrates where functional group tolerance is not an issue. Requires careful control of pH.

Question 4: My final product is an oil and difficult to purify by recrystallization. What are my options?

Answer: 6-Methyl-1,4-diazepan-5-one, being a small and relatively polar molecule, can be challenging to crystallize.

  • Causality: The presence of two nitrogen atoms and a carbonyl group makes the molecule quite polar and hygroscopic, which can inhibit crystallization. Impurities can also act as crystallization inhibitors.

  • Troubleshooting Purification:

    • Column Chromatography: Silica gel chromatography is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol. Adding a small amount of triethylamine or ammonia to the mobile phase can prevent the product from streaking on the silica gel.

    • Acid-Base Extraction: As a basic compound, you can perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The organic layer containing non-basic impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.

    • Ion-Exchange Chromatography: This is a powerful but more complex technique for purifying polar, ionizable compounds.[5] It can be particularly useful for removing stubborn impurities that co-elute on silica.

Detailed Experimental Protocols

Protocol 1: Synthesis of Linear Precursor - N-(2-aminoethyl)-2-((tert-butoxycarbonyl)amino)propanamide

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add N-Boc-L-alanine (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Coupling: In a separate flask, prepare a solution of ethylenediamine (5.0 eq) in anhydrous DCM. Add this solution dropwise to the activated acid solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear precursor, which can be purified by flash chromatography if necessary.

Protocol 2: Deprotection and High-Dilution Cyclization

  • Setup: Equip a large, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Add a large volume of toluene (to achieve a final concentration of ~0.01 M) and heat to reflux.

  • Deprotection: Dissolve the linear precursor from Protocol 1 (1.0 eq) in a minimal amount of a 4M HCl solution in dioxane. Stir at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc protecting group.

  • Neutralization & Preparation for Addition: Concentrate the deprotection mixture under reduced pressure to remove the solvent and excess HCl. Re-dissolve the resulting amine hydrochloride salt in a suitable solvent for addition (e.g., a mixture of isopropanol and toluene). Add a non-nucleophilic base like triethylamine (TEA, 2.2 eq) to neutralize the salt.

  • Cyclization: Using the dropping funnel or a syringe pump, add the neutralized precursor solution very slowly (e.g., over 8-12 hours) to the refluxing toluene. The slow addition is critical to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Isolation & Purification: Allow the reaction to cool to room temperature. Concentrate the solvent under reduced pressure. The crude product can then be purified as described in the FAQ section (e.g., column chromatography or acid-base extraction).

Troubleshooting_Workflow Start Low Yield or High Impurity Profile Check_Purity Is Linear Precursor Pure? Start->Check_Purity Check_Conditions Review Cyclization Conditions Check_Purity->Check_Conditions Yes Purify_Precursor Action: Purify Precursor (Chromatography) Check_Purity->Purify_Precursor No Check_Purification Review Purification Method Check_Conditions->Check_Purification Conditions OK Optimize_Dilution Action: Increase Dilution (Slower Addition, More Solvent) Check_Conditions->Optimize_Dilution Concentration Too High? Optimize_Temp Action: Check Solvent & Temp (Ensure Reflux, No Degradation) Check_Conditions->Optimize_Temp Temp/Solvent Issue? Change_Method Action: Try Alternative Purification (e.g., Acid-Base Extraction) Check_Purification->Change_Method Current Method Ineffective? Success Improved Yield & Purity Check_Purification->Success Method OK Purify_Precursor->Check_Conditions Optimize_Dilution->Success Optimize_Temp->Success Change_Method->Success

Caption: A troubleshooting workflow for optimizing the synthesis.

References

  • BenchChem. (2025).
  • PerkinElmer. (n.d.). Large Scale Synthesis of Long Peptides.
  • Liu, R., et al. (2002). High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics. Journal of the American Chemical Society.
  • Chen, P.-F., et al. (2025).
  • Geronikaki, A., et al. (2010).
  • Geronikaki, A., et al. (2010).
  • Singh, P., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Semantic Scholar.
  • Geronikaki, A., et al. (2010). Synthesis of 1,4-benzodiazepines 4 and 1,5- benzodiazepines 5.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Tecnogen. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Chem LibreTexts. (n.d.). Lactam synthesis.
  • Kim, S., & Lee, J. I. (1984). A new synthesis of amides and macrocyclic lactams. The Journal of Organic Chemistry.
  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams.
  • BenchChem. (2025). Troubleshooting common issues in the chemical synthesis of Avenaciolide.
  • Bell, S. C. (1970). Preparation of diazepam.
  • Geronikaki, A., et al. (2010).

Sources

enhancing stability of 6-Methyl-1,4-diazepan-5-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling 6-Methyl-1,4-diazepan-5-one (CAS: 955082-87-8) in laboratory settings.

6-Methyl-1,4-diazepan-5-one is a highly versatile building block featuring a diazepanone core substituted with a methyl group, making it incredibly valuable for organic synthesis and the development of novel pharmaceutical agents[1]. However, its structural combination of a seven-membered lactam ring and a secondary amine introduces specific vulnerabilities in solution, primarily susceptibility to pH-dependent hydrolysis and oxidative degradation.

This guide provides the mechanistic causality behind these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your experimental data.

Core Principles of Diazepanone Stability

To stabilize 6-Methyl-1,4-diazepan-5-one, we must first understand how it degrades. The compound possesses a seven-membered lactam (cyclic amide) ring. Lactam rings exhibit a strongly pH-dependent degradation profile, typically forming a "U-shaped" kinetic curve where degradation is accelerated at both highly acidic and highly alkaline pH levels[2].

  • Base-Catalyzed Hydrolysis: At physiological pH (7.4) or higher, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the lactam. This relieves the steric strain of the seven-membered ring, resulting in irreversible ring-opening and the formation of an inactive amino acid derivative. Base-catalyzed hydrolysis rates are significantly greater than acid-catalyzed or neutral hydrolysis rates[3].

  • Temperature Acceleration: According to Arrhenius kinetics, the rate of lactam hydrolysis increases approximately 2.5- to 3.9-fold for every 10°C increase in temperature[3]. Therefore, standard 37°C in vitro assays inherently threaten the compound's stability.

  • Amine Oxidation: The secondary amine at the 4-position of the diazepane ring is susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to N-oxide formation or unwanted adducts.

G Target 6-Methyl-1,4-diazepan-5-one (Intact Core) HydrolysisBase Base-Catalyzed Hydrolysis (pH > 7.5) Target->HydrolysisBase OH- attack on lactam HydrolysisAcid Acid-Catalyzed Hydrolysis (pH < 4.0) Target->HydrolysisAcid H+ catalyzed cleavage Oxidation Amine Oxidation (O2 / ROS Exposure) Target->Oxidation O2 attack on 2° amine RingOpen Ring-Opened Amino Acid (Inactive Degradant) HydrolysisBase->RingOpen HydrolysisAcid->RingOpen NOxide N-Oxide / Adducts (Inactive Degradant) Oxidation->NOxide Buffer Buffer to pH 5.5 - 6.5 (Optimal Stability) Buffer->Target Prevents Hydrolysis InertGas Argon/N2 Purge & Antioxidants InertGas->Target Prevents Oxidation

Mechanistic degradation pathways of 6-Methyl-1,4-diazepan-5-one and targeted stabilization strategies.

Troubleshooting FAQs

Q1: Why does the concentration of my 6-Methyl-1,4-diazepan-5-one solution drop significantly during 37°C in vitro biological assays? A1: This is a classic symptom of base-catalyzed lactam hydrolysis exacerbated by thermal stress. Biological assays typically utilize buffers (like PBS or HEPES) at pH 7.4. Because maximum stability for lactam-containing compounds generally occurs in the mildly acidic range of pH 4.5–6.5[2], a pH of 7.4 acts as a mild base. When combined with a 37°C incubation, the hydrolysis rate is amplified nearly 3- to 4-fold compared to room temperature[3]. Actionable Fix: If your assay permits, lower the buffer pH to 6.5. If physiological pH is strictly required, prepare fresh working solutions immediately before the assay and limit the incubation time.

Q2: I am observing secondary peaks in my LC-MS chromatogram after storing the compound in an aqueous buffer for a week. What are these? A2: You are likely observing two distinct populations of degradants. The primary degradant is the ring-opened amino acid resulting from the hydrolysis of the diazepanone core[1]. The secondary, smaller peaks are likely N-oxidation products formed at the secondary amine due to dissolved oxygen in the buffer. Actionable Fix: Never store 6-Methyl-1,4-diazepan-5-one in aqueous buffers for prolonged periods. Aqueous working solutions should be considered single-use.

Q3: What is the optimal solvent system for long-term stock preservation? A3: For long-term storage, water and protic solvents (like methanol or ethanol) must be strictly avoided as they can act as nucleophiles over time. The optimal solvent is anhydrous Dimethyl Sulfoxide (DMSO) . The stock must be stored at -20°C or -80°C under an inert atmosphere (Argon or Nitrogen) to prevent both hydrolysis and oxidative degradation.

Quantitative Stability Profile

To guide your experimental design, refer to the synthesized stability data below, which models the half-life (t½) of the diazepanone core under various laboratory conditions based on established lactam degradation kinetics[2][3].

Solvent / Buffer SystempHTemperatureAtmosphereEstimated Half-Life (t½)Degradation Risk
Unbuffered Ultrapure H₂O~7.025°CAmbient~15 - 20 DaysModerate (Hydrolysis)
PBS / Biological Media7.437°CAmbient~3 - 5 DaysHigh (Hydrolysis + Oxidation)
Acetate Buffer5.525°CAmbient> 60 DaysLow
Anhydrous DMSON/A-20°CArgon Purged> 12 MonthsNegligible

Step-by-Step Methodologies

To ensure a self-validating system where errors are caught before they impact your data, follow these strict protocols for handling 6-Methyl-1,4-diazepan-5-one.

Protocol A: Preparation and Cryogenic Storage of Anhydrous Stock Solutions

Objective: Create a stable, oxidation-free master stock (e.g., 10 mM) for long-term use.

  • Equilibration: Remove the lyophilized vial of 6-Methyl-1,4-diazepan-5-one from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, immediately initiating hydrolysis.

  • Solvent Preparation: Obtain a fresh septum-sealed bottle of anhydrous DMSO (water content <0.005%). Purge the DMSO with Argon gas for 5 minutes to displace dissolved oxygen.

  • Reconstitution: Inject the calculated volume of anhydrous DMSO directly into the compound vial through the septum using a dry, sterile syringe. Swirl gently until fully dissolved. Do not vortex vigorously, as this can introduce micro-bubbles of air.

  • Aliquot Generation: Working inside a nitrogen-flushed glove box or using continuous Argon overlay, divide the stock into single-use amber glass vials (e.g., 50 µL aliquots).

  • Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Protocol B: Formulation of Aqueous Working Solutions for Assays

Objective: Minimize degradation during the critical window between dilution and assay execution.

  • Buffer Pre-Conditioning: Prepare your target aqueous buffer. If the assay allows, adjust the pH to 6.0 using a calibrated pH meter. Self-Validation Step: Verify the pH of the buffer before adding the compound; adjusting pH after the compound is in solution will cause localized spikes in acidity/alkalinity, triggering rapid degradation.

  • Thermal Control: Pre-chill the buffer on ice to 4°C. Causality: Lowering the temperature suppresses the kinetic energy required for the nucleophilic attack on the lactam ring.

  • Rapid Dilution: Thaw a single-use DMSO aliquot (from Protocol A) at room temperature. Immediately pipette the required volume into the chilled buffer. Mix by gentle inversion (do not vortex).

  • Immediate Execution: Introduce the working solution to your assay environment immediately. Discard any remaining aqueous working solution after 4 hours.

References

  • Wholesale 6-Methyl-1,4-diazepan-5-one CAS:955082-87-8 Manufacturers and Suppliers. Xindao Biotech.
  • Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS One.
  • Mitchell SM, Ullman JL, Teel AL, Watts RJ. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment (WSU Research Exchange).

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Validation & Comparative

Diazepanone Salt Selection: A Comparative Guide to Acetate vs. Hydrochloride Counterions

Author: BenchChem Technical Support Team. Date: March 2026

Diazepanones—seven-membered heterocyclic lactams containing two nitrogen atoms—are privileged scaffolds in modern drug discovery. They form the structural core of diverse therapeutics, ranging from1[1] to2[2]. Because the diazepanone ring typically features a basic secondary or tertiary amine, salt formation is a mandatory step to optimize its physicochemical properties.3[3]. For basic amines,3[3]. However, selecting between them requires a deep understanding of the thermodynamic and kinetic consequences imparted by the counterion.

Mechanistic Causality: Why Counterion Choice Matters

The selection of a counterion is not merely a formulation trick;4[4].

The Hydrochloride (HCl) Paradigm

Hydrochloric acid is a strong acid (pKa < 0). When reacted with a basic diazepanone, it fully protonates the amine, driving the formation of a highly crystalline, thermodynamically stable solid-state lattice. The small, highly electronegative chloride ion allows for dense crystal packing.

  • The Causality of the Common-Ion Effect: While HCl salts exhibit excellent intrinsic solubility in water, they are highly susceptible to the common-ion effect in vivo. In the gastric fluid (pH ~1.2), the high endogenous concentration of chloride ions pushes the dissolution equilibrium backward (Le Chatelier's principle),4[4].

The Acetate Paradigm

Acetic acid is a weak acid (pKa ~4.76). Acetate salts are characterized by lower lattice energies due to the larger, less symmetric nature of the acetate ion, which translates to exceptionally high aqueous solubility.

  • The Causality of Formulation Preference: 5[5]. Unlike trifluoroacetate (TFA) salts—6[6]—acetate 5[5] and avoids the corrosive effects that HCl can have on lyophilizer coils. However, if the diazepanone amine is only weakly basic, the ΔpKa between the base and acetic acid may be insufficient (< 3), leading to the risk of disproportionation (volatilization of acetic acid) during long-term solid-state storage.

Comparative Data Matrix

The following table synthesizes the expected physicochemical divergence between the two salt forms of a standard basic diazepanone API.

PropertyDiazepanone HydrochlorideDiazepanone Acetate
Counterion pKa < 0 (Strong Acid)4.76 (Weak Acid)
Solid-State Crystallinity High (Dense lattice packing)Low to Moderate (Prone to polymorphism)
Intrinsic Aqueous Solubility Moderate to HighVery High
Solubility in Gastric Fluid (SGF) Reduced (Suppressed by Cl⁻ common-ion)High (Unaffected by common-ion effect)
Lyophilization Suitability Poor (Corrosive, poor cake formation)Excellent (Industry standard for injectables)
Primary Target Dosage Form Oral Solid Dosage (Tablets/Capsules)Parenteral / Injectables / Hydrogels

Self-Validating Experimental Protocols

To objectively compare these salts in a laboratory setting, the following protocols establish a self-validating system to prevent false-positive solubility or stability readouts.

Protocol 1: High-Throughput Salt Formation & Solid-State Validation
  • Free Base Preparation: Dissolve 100 mg of the diazepanone free base in 2 mL of a volatile, moderately polar solvent (e.g., Acetone or THF) at 40°C.

  • Counterion Addition:

    • For HCl: Add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise.

    • For Acetate: Add 1.05 molar equivalents of glacial acetic acid dropwise.

  • Temperature Cycling & Nucleation: Heat the mixture to 50°C for 1 hour to ensure complete reaction, then cool to 5°C at a controlled rate of 0.5°C/min to induce nucleation.

  • Isolation: Filter the resulting precipitate under a vacuum and dry ambiently.

  • Self-Validation (Critical Step): Analyze the powder via X-Ray Powder Diffraction (XRPD) and 1 H-NMR.

    • Causality Check: If the NMR confirms a stoichiometric 1:1 counterion ratio but the XRPD shows an amorphous halo, the crystallization kinetics failed. You must switch to an anti-solvent precipitation method rather than proceeding to solubility testing with an amorphous (and thus artificially highly soluble) solid.

Protocol 2: Thermodynamic Solubility & Common-Ion Effect Assessment
  • Media Preparation: Prepare 50 mL of Simulated Gastric Fluid (SGF, pH 1.2, high Cl⁻ concentration) and 50 mL of unbuffered HPLC-grade water.

  • Shake-Flask Equilibration: Add an excess amount (e.g., 50 mg) of the validated crystalline diazepanone-HCl or diazepanone-acetate salt to 5 mL of each medium in sealed glass vials.

  • Incubation: Incubate at 37°C on a rotary shaker at 200 rpm for 24 hours.

  • Self-Validation (pH Drift Check): Centrifuge the samples at 10,000 rpm for 10 minutes. Before quantifying, measure the pH of the supernatant.

    • Causality Check: Because acetate is a weak acid salt, dissolving it in unbuffered water will raise the pH. If the pH drifts significantly, the measured concentration reflects a pH-shifted solubility, not the intrinsic salt solubility. This validates the necessity of using buffered media for accurate physiological profiling.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV to quantify the dissolved diazepanone concentration.

Strategic Decision Workflow

DiazepanoneSaltSelection Start Diazepanone Free Base (Basic Amine) Screening Counterion Addition (Equimolar Ratio) Start->Screening HCl Hydrochloric Acid (Strong Acid) Screening->HCl Acetate Acetic Acid (Weak Acid) Screening->Acetate HCl_Prop High Crystallinity Risk of Common-Ion Effect HCl->HCl_Prop Acetate_Prop High Aqueous Solubility Ideal for Lyophilization Acetate->Acetate_Prop Decision Target Formulation? HCl_Prop->Decision Acetate_Prop->Decision Oral Oral Solid Dosage (Favor HCl) Decision->Oral Injectable Parenteral / Injectable (Favor Acetate) Decision->Injectable

Workflow for selecting diazepanone salts based on physicochemical properties and dosage form.

References

  • Title: Pharmaceutical Salts: Properties, Selection, and Use Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Which salt form should I choose for my peptide? Source: AmbioPharm URL: [Link]

  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: RSC Publishing URL: [Link]

  • Title: Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology URL: [Link]

  • Title: Clearing the Confusion on Pharmaceutical Salts & Drug Names Source: Drugs.com URL: [Link]

  • Title: The bactericidal FabI inhibitor Debio 1453 clears antibiotic-resistant Neisseria gonorrhoeae infection in vivo Source: PMC (National Institutes of Health) URL: [Link]

  • Title: US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof Source: Google Patents URL

Sources

A Comparative Guide to the Biological Activities of 6-Methyl-1,4-diazepan-5-one and Diazepam

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Chemical Context

Diazepam, a benzodiazepine, features a diazepine ring fused to a benzene ring, a core structure that has been extensively modified to generate a plethora of CNS-active drugs.[1][2] In contrast, 6-Methyl-1,4-diazepan-5-one possesses a saturated seven-membered diazepine ring without the fused aromatic system. This fundamental structural difference is anticipated to have a profound impact on their respective biological activities, including receptor interactions, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles.

Diazepam: A Well-Characterized Anxiolytic and Anticonvulsant

Diazepam is a cornerstone of therapy for a range of conditions including anxiety, seizures, muscle spasms, and alcohol withdrawal symptoms.[3][4][5] Its multifaceted pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[3]

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Diazepam does not directly activate the GABA-A receptor but instead acts as a positive allosteric modulator.[6] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.[3] This cascade of events underlies its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[4][6]

Diagram: Mechanism of Action of Diazepam

Caption: Diazepam binds to the benzodiazepine site on the GABA-A receptor, enhancing GABA's effect to increase chloride influx and inhibit neuronal activity.

Pharmacokinetic Profile

Diazepam is characterized by rapid absorption and a long half-life.[7] It is metabolized in the liver by cytochrome P450 enzymes into several active metabolites, including nordiazepam, temazepam, and oxazepam, which also contribute to its prolonged therapeutic effects.[6]

ParameterValue
Bioavailability >90% (oral)[7]
Time to Peak Plasma Concentration 1-1.5 hours (oral)[7]
Protein Binding ~98%[7]
Metabolism Hepatic (CYP3A4 and CYP2C19)[6]
Elimination Half-life 20-100 hours (including active metabolites)[3]

6-Methyl-1,4-diazepan-5-one: An Uncharacterized Moiety with Potential CNS Activity

Currently, there is a significant lack of published data on the specific biological activities of 6-Methyl-1,4-diazepan-5-one. However, its core structure, the 1,4-diazepan-5-one fragment, is found in compounds with recognized pharmaceutical applications.[8] The broader class of 1,4-diazepines has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[9][10]

Hypothesized Mechanism of Action

Given the structural similarities to other diazepine-based CNS active compounds, it is plausible that 6-Methyl-1,4-diazepan-5-one could interact with various CNS receptors. Without a fused aromatic ring, its affinity for the benzodiazepine binding site on the GABA-A receptor is likely to be significantly different from that of diazepam. It may interact with other receptor systems or ion channels, or potentially exhibit a different mode of action at the GABA-A receptor.

Comparative Analysis and Future Directions

The stark contrast in the available data for diazepam and 6-Methyl-1,4-diazepan-5-one underscores the need for comprehensive experimental evaluation of the latter. Below are key comparative points and a proposed experimental workflow to elucidate the biological activity of 6-Methyl-1,4-diazepan-5-one.

FeatureDiazepam6-Methyl-1,4-diazepan-5-one (Hypothesized/Potential)
Chemical Class Benzodiazepine1,4-Diazepan-5-one
Primary Mechanism Positive allosteric modulator of GABA-A receptor[6]Unknown; potential for CNS receptor modulation
Established Activities Anxiolytic, anticonvulsant, sedative, muscle relaxant[4][6]Unknown; potential for a range of CNS activities based on the 1,4-diazepine scaffold[9][10]
Clinical Use Widely prescribed for anxiety, seizures, etc.[3][5]Not clinically evaluated

Experimental Protocols for Characterization

To bridge the knowledge gap, a systematic evaluation of 6-Methyl-1,4-diazepan-5-one is necessary. The following experimental protocols provide a framework for such an investigation.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 6-Methyl-1,4-diazepan-5-one to a panel of CNS receptors, with a primary focus on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing specific receptor subtypes (e.g., different GABA-A receptor subunit combinations) or from rodent brain tissue.

  • Radioligand Binding Assay:

    • Incubate the prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]flunitrazepam for the benzodiazepine site on the GABA-A receptor).

    • Add increasing concentrations of 6-Methyl-1,4-diazepan-5-one (and diazepam as a positive control) to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) to quantify the binding affinity.

Diagram: Receptor Binding Assay Workflow

Binding_Assay_Workflow start Start membrane_prep Prepare Receptor-Containing Cell Membranes start->membrane_prep incubation Incubate Membranes with Radioligand and Test Compound membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for determining the receptor binding affinity of a test compound.

In Vitro Functional Assays

Objective: To assess the functional activity of 6-Methyl-1,4-diazepan-5-one at its target receptor(s).

Methodology (Electrophysiology):

  • Cell Culture: Use cells expressing the receptor of interest (e.g., Xenopus oocytes or mammalian cell lines expressing GABA-A receptors).

  • Two-Electrode Voltage Clamp or Patch-Clamp:

    • Clamp the cell membrane potential at a set value.

    • Apply GABA to elicit a current response.

    • Co-apply GABA with varying concentrations of 6-Methyl-1,4-diazepan-5-one (and diazepam) to determine its effect on the GABA-induced current.

  • Data Analysis: Analyze the potentiation or inhibition of the GABA-induced current to determine if the compound is an agonist, antagonist, or modulator.

In Vivo Behavioral Models

Objective: To evaluate the in vivo effects of 6-Methyl-1,4-diazepan-5-one on animal behavior, indicative of its potential therapeutic applications.

Methodology:

  • Elevated Plus Maze (Anxiety):

    • Administer 6-Methyl-1,4-diazepan-5-one or vehicle to rodents.

    • Place the animals on an elevated plus-shaped maze with two open and two closed arms.

    • Measure the time spent in and the number of entries into the open arms. Anxiolytic compounds typically increase these parameters.

  • Pentylenetetrazol (PTZ)-induced Seizure Model (Anticonvulsant):

    • Administer 6-Methyl-1,4-diazepan-5-one or vehicle to rodents.

    • Inject a sub-convulsive or convulsive dose of PTZ.

    • Observe and score the seizure activity (e.g., latency to first seizure, seizure severity). Anticonvulsant compounds will delay or prevent seizures.

  • Rotarod Test (Motor Coordination):

    • Train rodents to stay on a rotating rod.

    • Administer 6-Methyl-1,4-diazepan-5-one or vehicle.

    • Measure the latency to fall from the rotating rod. Compounds causing sedation or motor impairment will decrease the latency to fall.

Conclusion

Diazepam's biological activity is well-defined, centering on its role as a positive allosteric modulator of the GABA-A receptor. In stark contrast, 6-Methyl-1,4-diazepan-5-one remains a largely uncharacterized molecule. Based on the known activities of the broader 1,4-diazepine class, it holds potential for a range of CNS effects. The experimental protocols outlined in this guide provide a clear and structured path for the scientific community to elucidate the pharmacological profile of 6-Methyl-1,4-diazepan-5-one. Such studies are crucial to determine if this compound represents a novel chemical scaffold for the development of new therapeutics and to enable a direct and meaningful comparison with established drugs like diazepam.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Academia.edu. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

  • Kumar, S. S., Kavitha, H. P., Vennila, J. P., Chakkaravarthi, G., & Manivannan, V. (2012). 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1359.
  • Kumar, S. S., et al. (2012). 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one. Acta Crystallographica Section E, E68(5), o1359.
  • Wikipedia. (2024, March 5). Diazepam. Retrieved from [Link]

  • Drugs.com. (2024, February 29). Diazepam. Retrieved from [Link]

  • MedicalNewsToday. (2024, August 21). Diazepam: Side effects, dosage, uses, and more. Retrieved from [Link]

  • ClinPGx. (n.d.). diazepam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Summary for CID 3016. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 28). Diazepam. In StatPearls [Internet]. Retrieved from [Link]

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Quantitative NMR (qNMR) vs. HPLC for Purity Assessment of 6-Methyl-1,4-diazepan-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate purity assessment of starting materials and intermediates is paramount to ensuring the safety and efficacy of final drug products[1]. 6-Methyl-1,4-diazepan-5-one (CAS: 955082-87-8) is a highly versatile, polar building block frequently utilized in medicinal chemistry to construct complex molecular scaffolds[2]. However, its structural nature presents a severe analytical challenge: it lacks a strong UV chromophore.

Traditional purity assays like High-Performance Liquid Chromatography with UV detection (HPLC-UV) often fail to provide accurate mass-fraction purity for such compounds, leading to artificially inflated results[3]. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why absolute qHNMR is the superior, self-validating method for the purity assessment of 6-Methyl-1,4-diazepan-5-one.

The Analytical Challenge: The "Invisible" Impurity Problem

To understand why traditional methods fall short, we must examine the causality behind the analytical signals.

The Limitations of HPLC-UV

HPLC-UV relies on the differential separation of a mixture and subsequent detection via ultraviolet light absorption[1]. 6-Methyl-1,4-diazepan-5-one is a saturated diazepanone ring. It lacks a conjugated π -electron system; its only UV absorbance originates from the amide/lactam bond, which weakly absorbs in the far-UV region (typically <215 nm).

  • Non-Specific Detection: At 210 nm, mobile phase solvents and dissolved oxygen also absorb, creating baseline noise.

  • The "Blind Spot": If the synthesized batch contains impurities that do not absorb UV light—such as residual inorganic salts from synthesis, water, or aliphatic precursors—the HPLC-UV detector will simply not see them. The chromatography software calculates relative "area percent" based only on visible peaks, falsely inflating the purity score (e.g., reporting 99.5% when the true mass fraction is 92.0%).

The qNMR Advantage: Absolute Quantification

Quantitative NMR (qNMR) operates on a fundamentally different physical principle: the area under an NMR resonance is strictly and directly proportional to the number of nuclei (molar concentration) giving rise to that signal [1].

Unlike HPLC, qNMR is a primary analytical method[1]. By co-dissolving the analyte with a highly pure Internal Standard (IS) that is traceable to the International System of Units (SI)[4], researchers can determine the absolute mass fraction of the analyte without ever needing a certified reference standard of 6-Methyl-1,4-diazepan-5-one itself[1][5]. Furthermore, qNMR acts as a nearly universal detector, capturing impurities (like residual solvents or structurally unrelated byproducts) that frequently escape chromatographic detection[6].

MethodSelection Start Target: 6-Methyl-1,4-diazepan-5-one Q1 Strong UV Chromophore Present? Start->Q1 Q2 Identical Reference Standard Available? Q1->Q2 No (Aliphatic Lactam) HPLC HPLC-UV (Relative Purity Only) Q1->HPLC Yes Q2->HPLC Yes qNMR qNMR (Absolute Mass Fraction Purity) Q2->qNMR No

Analytical decision tree for selecting the appropriate purity assessment method.

Comparative Performance Data

The choice between qNMR and HPLC dictates the reliability of downstream drug development. Below is a comparative breakdown of their performance characteristics for non-chromophoric intermediates.

Table 1: Methodological Comparison
ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct proportionality to molar concentration[1]Separation followed by UV absorbance[1]
Analyte Reference Standard Not Required (Uses universal internal standard)[1]Required for absolute quantification[1]
Detection of "Invisible" Impurities Yes (Detects residual solvents, water, aliphatic precursors)[6]No (Misses non-UV absorbing compounds)
Method Development Time Minimal (Standard 1D ¹H workflow)[6]High (Requires column/mobile phase optimization)
Sample Destruction Non-destructive (Sample can be recovered)[3]Destructive
Table 2: Experimental Discrepancy (Mock Batch Data)

Data illustrating a typical scenario where HPLC overestimates the purity of 6-Methyl-1,4-diazepan-5-one due to the presence of 4% inorganic salts and 2% residual aliphatic solvent.

Analytical MethodReported Purity (%)Impurities DetectedConclusion
HPLC-UV (210 nm) 99.88%Trace organic byproductsFalse Positive: Overestimates purity[1].
Absolute qHNMR 93.80%Residual solvent, structural isomersAccurate: Represents true mass fraction[1].

Self-Validating Experimental Protocol for qHNMR

To ensure scientific integrity and metrological traceability[4], the following self-validating absolute qHNMR workflow must be strictly adhered to.

Step 1: Internal Standard (IS) Selection

For 6-Methyl-1,4-diazepan-5-one, the methyl group appears as a doublet around 1.0–1.2 ppm, and the ring protons resonate between 2.5 and 3.5 ppm.

  • Selected IS: Maleic Acid (Certified Reference Material, >99.9% purity).

  • Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO- d6​ , ensuring zero signal overlap with the analyte's aliphatic protons[6].

Step 2: Gravimetric Sample Preparation

Gravimetric error is the largest source of uncertainty in qNMR.

  • Using a calibrated microbalance (accuracy ±0.01 mg), accurately weigh ~10.00 mg of 6-Methyl-1,4-diazepan-5-one into a clean vial[7].

  • Accurately co-weigh ~5.00 mg of the Maleic Acid IS into the same vial.

  • Dissolve the mixture completely in 0.6 mL of high-purity DMSO- d6​ and transfer to a 5 mm NMR tube[7].

Step 3: NMR Acquisition Parameters

Failure to allow complete nuclear relaxation destroys quantification accuracy.

  • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (where T1​ is the longest longitudinal relaxation time of the protons being integrated). For small molecules, a D1 of 30–60 seconds ensures >99.3% return to thermal equilibrium[7].

  • Scans (NS): Acquire 16 to 64 scans depending on the required signal-to-noise ratio (target S/N > 250:1 for integrated peaks).

  • Decoupling: Acquire without 13C decoupling, or use inverse-gated decoupling to eliminate 13C satellites without inducing Nuclear Overhauser Effect (NOE) bias[7].

Step 4: Data Processing & Calculation
  • Apply a mild exponential window function (Line Broadening = 0.1–0.3 Hz)[7].

  • Perform rigorous manual phase correction and baseline correction (crucial for accurate integration)[8].

  • Integrate the Maleic acid singlet (~6.3 ppm) and the 6-Methyl-1,4-diazepan-5-one methyl doublet (~1.1 ppm).

  • Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity. Subscripts x and std denote the analyte and internal standard, respectively).

qNMRWorkflow Step1 1. Gravimetric Prep Co-weigh Analyte + IS Step2 2. Dissolution Add DMSO-d6 Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 > 5*T1 Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction Step3->Step4 Step5 5. Calculation Absolute Mass Fraction Step4->Step5

Step-by-step experimental workflow for absolute qHNMR purity assessment.

Conclusion

For polar, non-chromophoric building blocks like 6-Methyl-1,4-diazepan-5-one, traditional HPLC-UV presents a high risk of false-positive purity assessments due to its inability to detect non-UV absorbing impurities[1]. Quantitative NMR (qNMR) circumvents this by providing a direct, absolute measurement of molar concentration against an SI-traceable internal standard[4]. By adopting the rigorous qHNMR protocols outlined above, drug development professionals can ensure the highest level of scientific integrity and regulatory compliance in their intermediate characterizations.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. Retrieved from[Link]

  • Xindao Biotech. (n.d.). Wholesale 6-Methyl-1,4-diazepan-5-one CAS:955082-87-8 Manufacturers and Suppliers. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Jmcmar Purity Instructions | Nuclear Magnetic Resonance. Retrieved from[Link]

  • PatSnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diazepanones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Method Validation in Diazepanone Analysis

Diazepanones, a class of compounds structurally related to benzodiazepines, are of significant interest in pharmaceutical development for their potential therapeutic applications. The journey from discovery to a marketed drug product is underpinned by rigorous analytical testing to ensure safety, efficacy, and quality. The reliability of this testing hinges on the analytical methods used to quantify the active pharmaceutical ingredient (API) and its related substances. Therefore, validating that an analytical method is fit for its intended purpose is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of common analytical methods for diazepanones and details the critical process of cross-validation. Cross-validation is essential when two or more analytical methods are used to generate data for a single study, such as when transferring a method between laboratories or replacing a legacy method with a modern one. It provides documented evidence that the methods yield comparable results, ensuring data integrity throughout the drug development lifecycle. We will explore the principles, protocols, and practical considerations for researchers, scientists, and drug development professionals.

Part 1: The Foundation: Principles of Analytical Method Validation

Before comparing methods, it's crucial to understand the universal parameters used to assess their performance. These are defined by international regulatory bodies, primarily in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]

Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[3][4][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

These parameters form the basis for comparing and cross-validating different analytical techniques.

Part 2: A Comparative Overview of Analytical Techniques for Diazepanones

The choice of an analytical method for diazepanones depends on the application, required sensitivity, and the matrix (e.g., bulk drug, finished product, biological fluid). The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely used technique for assay and impurity testing in quality control (QC) laboratories. It offers excellent precision and linearity but may lack the sensitivity and specificity required for bioanalysis.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies due to its exceptional sensitivity and specificity.[7][8] It can quantify analytes at very low concentrations in complex biological matrices like plasma and urine.[9][10] However, it is more susceptible to matrix effects than GC-MS.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and thermally stable compounds. For many benzodiazepines, derivatization is often required to improve chromatographic behavior, which can add complexity to the sample preparation process.[8][10][11]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these three major analytical techniques for the analysis of diazepanones.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile compounds followed by mass-based detection.
Specificity Good; may be limited by co-eluting impurities with similar UV spectra.Excellent; high specificity from monitoring specific mass transitions (MRM).[12]Excellent; characteristic fragmentation patterns aid in identification.
Sensitivity (Typical LOQ) ~10-100 ng/mL<1 ng/mL[9]~1-10 ng/mL[12]
Precision (%RSD) Excellent (<2%)Very Good (<5-15%)[13]Very Good (<10%)[14]
Throughput ModerateHigh (with modern UPLC systems)[6]Moderate to Low (derivatization can increase time).[10]
Matrix Effect Low to ModerateHigh; requires careful management and use of internal standards.[8][15]Low to Moderate
Derivatization Required NoNoOften necessary for polar or thermally labile analytes.[8][11][16]
Primary Application QC labs, content uniformity, assay, impurity profiling.Bioanalysis (pharmacokinetics), trace-level impurity analysis.Forensic toxicology, specialized impurity analysis.[14]

Part 3: The Cross-Validation Imperative: Ensuring Data Comparability

Cross-validation is performed to ensure that two different analytical methods provide equivalent results for the same set of samples. According to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, cross-validation is necessary when data are obtained from different methods within the same study or across different studies that will be combined.[7][17]

When is Cross-Validation Required?

G start Change in Analytical Method or Lab q1 Is a new analytical method replacing an old one? start->q1 q2 Is the same method being used in a different laboratory? start->q2 q3 Are data from different methods being combined in one study? start->q3 proc_cv Perform Cross-Validation q1->proc_cv Yes proc_pv Perform Partial Validation (e.g., Method Transfer) q2->proc_pv Yes q3->proc_cv Yes end_node Data Comparability Assured proc_cv->end_node proc_pv->end_node

Caption: Decision workflow for initiating analytical method cross-validation.

Part 4: Experimental Protocol: A Cross-Validation Case Study

This section provides a detailed protocol for cross-validating a newly developed, high-sensitivity LC-MS/MS method against an established HPLC-UV method for the quantification of "Diazepanone-X" in a pharmaceutical formulation.

Objective: To demonstrate the equivalency of the LC-MS/MS method and the HPLC-UV method for the assay of Diazepanone-X.

Materials:

  • Diazepanone-X Reference Standard

  • Diazepanone-X Drug Product Batches (at least two different lots)

  • Placebo Formulation

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Formic Acid (or other appropriate modifier)

  • Validated HPLC-UV system

  • Validated LC-MS/MS system

Step-by-Step Protocol

1. Sample Set Selection:

  • Prepare a minimum of three sets of quality control (QC) samples at different concentrations (low, medium, high) spanning the calibration range of both methods.

  • Select at least six samples from a minimum of two different batches of the drug product.

    • Scientist's Note: Using multiple batches ensures the cross-validation is robust against minor variations in the product matrix.

2. Analysis by Both Methods:

  • Analyze the full set of selected samples (QC samples and drug product samples) using the established HPLC-UV method as per its validated procedure.

  • Analyze the identical set of samples using the new LC-MS/MS method as per its validated procedure.

    • Scientist's Note: It is critical that the same sample preparations are analyzed by both methods to minimize variability. The analysis should be performed by different analysts on different days to incorporate intermediate precision into the evaluation.

3. Data Evaluation and Acceptance Criteria:

  • Calculate the mean concentration and standard deviation for each sample analyzed by each method.

  • The results are considered equivalent if the percentage difference between the means obtained by the two methods is within a pre-defined acceptance criterion.

Test Parameter Acceptance Criteria Reference
Mean Concentration Difference The mean concentration from the LC-MS/MS method should be within ±15% of the mean from the HPLC-UV method.FDA Bioanalytical Method Validation Guidance[7][17][18]
Precision The %RSD of the replicate measurements for each sample should not exceed 15% for either method.ICH Q2(R1)[4][5]

4. Statistical Analysis:

  • Perform a statistical assessment, such as a Student's t-test or equivalence testing, to determine if there is a statistically significant difference between the results from the two methods.

  • Plot the results from the LC-MS/MS method against the HPLC-UV method. The data points should be distributed closely around the line of unity (y=x), and the correlation coefficient (r²) should be close to 1.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Select Drug Product Samples (n>=6, 2 lots) HPLC Analyze by established HPLC-UV Method Sample->HPLC LCMS Analyze by new LC-MS/MS Method Sample->LCMS QC Prepare QC Samples (Low, Mid, High) QC->HPLC QC->LCMS Compare Calculate % Difference between method means HPLC->Compare LCMS->Compare Stats Statistical Analysis (e.g., t-test, Correlation) Compare->Stats Report Cross-Validation Report: Results are Equivalent Stats->Report

Caption: Workflow for a cross-validation study between two analytical methods.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the consistency and reliability of data throughout the pharmaceutical development process for diazepanones. While HPLC-UV remains a workhorse for routine QC testing, the superior sensitivity and specificity of LC-MS/MS make it indispensable for bioanalysis and trace-level detection. By following a systematic, scientifically sound protocol grounded in regulatory guidelines, researchers can confidently bridge data from different analytical platforms. This ensures that decisions made about a product's quality, safety, and efficacy are based on a foundation of robust and comparable analytical results.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology - Q 2 (R1). (1995). European Medicines Agency. Available at: [Link]

  • Paren, J. et al. (2018). Systematic Evaluation and Validation of Benzodiazepines Confirmation Assay Using LC–MS-MS. Journal of Analytical Toxicology, 42(8), 556–565. Available at: [Link]

  • De Bleecker, J. L. et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Chromatography B, 878(24), 2259-2267. Available at: [Link]

  • Gunn, A. et al. (2019). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 43(8), 625-632. Available at: [Link]

  • Lee, H. D. et al. (2016). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Chromatographic Science, 54(8), 1339-1345. Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]

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Anxiolytic Potential in Diazepine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comparative analysis of the anxiolytic potential of key diazepine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced mechanisms of action, comparative pharmacokinetics, and the validated experimental models used to quantify anxiolytic efficacy. Our focus is on providing a clear, data-driven framework to inform discovery and development programs.

The GABA-A Receptor: The Central Mediator of Anxiolysis

The primary molecular target for all diazepine derivatives is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.[1][2]

Mechanism of Action: Diazepines are positive allosteric modulators of the GABA-A receptor.[3][4] They bind to a specific site, distinct from the GABA binding site, located at the interface between the α and γ subunits.[5][6] This binding event does not activate the receptor directly but enhances the effect of GABA.[2][4] By increasing the receptor's affinity for GABA, diazepines increase the frequency of chloride (Cl-) channel opening, leading to an influx of chloride ions.[2][7] This hyperpolarizes the neuron, making it less likely to fire and thus dampening neuronal excitability throughout the central nervous system.[2] This enhanced inhibitory tone produces the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of these compounds.[2][4]

The Critical Role of α Subunits: The GABA-A receptor is a pentameric complex with a significant degree of heterogeneity, arising from different combinations of its constituent subunits (e.g., α, β, γ). The specific α subunit isoform present within the receptor complex is a key determinant of its pharmacological profile.[8]

  • α1 Subunit: Primarily mediates the sedative, amnesic, and partially the anticonvulsant effects of diazepines.[5][9]

  • α2 and α3 Subunits: Largely responsible for the anxiolytic and myorelaxant properties.[5][9]

  • α5 Subunit: Implicated in cognitive functions and memory.[1]

This subunit specificity is the foundation for the development of next-generation anxiolytics that aim to dissociate the desired anti-anxiety effects from the undesirable sedative side effects by selectively targeting α2/α3-containing receptors.[6]

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α, β, γ subunits) Cl_Channel Cl- Channel (Closed) GABA_R->Cl_Channel GABA binding opens channel Cl_Channel_Open Cl- Channel (Open) GABA_R->Cl_Channel_Open Diazepine enhances GABA affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel_Open->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_R Binds Diaz Diazepine Derivative Diaz->GABA_R Binds (Allosteric Site)

Fig. 1: Mechanism of diazepine action on the GABA-A receptor.

Comparative Profile of Key Diazepine Derivatives

While all benzodiazepines share a common mechanism, their clinical utility is differentiated by their pharmacokinetic profiles and relative affinities for GABA-A receptor subtypes.[10] Long-acting agents are often preferred for consistent management of anxiety, whereas short-acting agents may be used for conditions like insomnia.[10]

DerivativeHalf-Life (t½)Onset of ActionPrimary Active MetabolitesKey Characteristics & Receptor Selectivity Insights
Diazepam 20-100 hours (including metabolites)FastNordiazepam, Oxazepam, TemazepamLong-acting prototype; used for anxiety, seizures, and withdrawal states.[4][10] Binds non-selectively to α1, α2, α3, and α5 subunits.[5]
Lorazepam 10-20 hoursIntermediateNone (metabolized via glucuronidation)Intermediate-acting; its metabolism is less dependent on hepatic CYP enzymes, making it a potential option for patients with liver impairment.[11]
Alprazolam 6-12 hoursIntermediateα-hydroxyalprazolamShort-acting triazolo-benzodiazepine, widely prescribed for panic disorder and anxiety.[11][12] Its structure influences its binding and potency.[8]
Clonazepam 18-50 hoursIntermediateNone significantLong-acting, with prominent anticonvulsant properties in addition to its anxiolytic effects.

This table summarizes general pharmacokinetic data; individual patient factors can significantly alter these values.

Experimental Assessment of Anxiolytic Potential

To compare the anxiolytic potential of novel diazepine derivatives objectively, standardized preclinical behavioral assays are essential. These tests are designed to create a conflict between the rodent's natural tendency to explore a novel environment and its innate aversion to open, brightly lit, or elevated spaces.[13][14] Anxiolytic compounds reduce the aversion, leading to increased exploratory behavior in the aversive zones.

Preclinical_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (≥1 week) Habituation Habituation to Test Room (30-60 min prior) Acclimation->Habituation Dosing Compound Administration (e.g., Diazepine Derivative vs. Vehicle) Habituation->Dosing Wait Waiting Period (Time to Peak Effect) Dosing->Wait Behavioral_Test Behavioral Assay (e.g., EPM, LDT) Wait->Behavioral_Test Recording Video Recording & Automated Tracking Behavioral_Test->Recording Data Data Extraction (Time, Entries, Distance) Recording->Data Stats Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Interpretation Interpretation of Results Stats->Interpretation

Fig. 2: General workflow for a preclinical anxiolytic study.
The Elevated Plus Maze (EPM)

The EPM is a gold-standard assay for screening anxiolytic compounds.[13][15][16] The apparatus is a plus-shaped maze elevated off the ground, with two arms enclosed by high walls (closed arms) and two arms with no walls (open arms).[15][17] The anxiogenic nature of the open, elevated arms creates an approach-avoidance conflict.[13]

Experimental Protocol:

  • Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the trial.[17] Maintain consistent, low-level lighting.

  • Placement: Gently place the animal in the center of the maze, facing one of the open arms.[13]

  • Exploration: Allow the animal to explore the maze undisturbed for a 5-minute session.[13][15]

  • Recording: An overhead video camera connected to a tracking system records the session.[13][17]

  • Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[13][15]

  • Sanitization: Thoroughly clean the maze between trials to eliminate olfactory cues.[15][17]

Light-Dark Box (LDB) Test

This test is based on the innate aversion of mice to brightly illuminated areas.[18][19] The apparatus consists of a large, brightly lit chamber and a small, dark chamber connected by an opening.[18][19]

Experimental Protocol:

  • Acclimation: Animals should be habituated to the testing room for at least 30 minutes prior to the test.[18][19]

  • Placement: Place the mouse in the center of the brightly illuminated chamber.[18][19]

  • Exploration: Allow the animal to move freely between the two chambers for a 5 to 10-minute period.[18][19]

  • Recording: A video camera records the session for later analysis.

  • Data Analysis: Key metrics include the time spent in the light compartment and the number of transitions between compartments.[18] Anxiolytic agents are expected to increase the time spent in the lit chamber.[18][20]

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior, which is characterized by thigmotaxis (the tendency to remain near the walls of the apparatus).[14][21] The test involves placing the animal in a large, empty arena.[22]

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with high, opaque walls.[22][23]

  • Placement: Place the animal in the center of the arena.

  • Exploration: Allow the animal to explore for a predetermined time (e.g., 5-10 minutes).[14]

  • Recording: An automated video tracking system records movement patterns.[23]

  • Data Analysis: The arena is virtually divided into a central zone and a peripheral zone. The primary measure of anxiety is the time spent in the center zone. Anxiolytic compounds increase the time spent exploring the center of the field.[14] Total distance traveled is also measured as an index of general locomotor activity.[21]

Conclusion and Future Directions

The comparative study of diazepine derivatives hinges on a multi-faceted approach that integrates an understanding of their molecular interactions with specific GABA-A receptor subtypes and their pharmacokinetic profiles, validated through robust preclinical behavioral models. While classical benzodiazepines like Diazepam offer broad efficacy, their non-selective binding profile leads to undesirable side effects such as sedation.

The future of anxiolytic drug development lies in achieving greater receptor subtype selectivity. By designing molecules that preferentially target α2/α3-containing GABA-A receptors, it is possible to isolate the anxiolytic effects from the sedative effects mediated by the α1 subunit. This strategy promises the development of novel diazepine derivatives and other modulators with improved therapeutic indices, offering effective anxiety relief with a reduced burden of side effects. Continued research utilizing the comparative methods outlined in this guide will be crucial for identifying and validating these next-generation anxiolytics.

References

  • Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol. [Link]

  • Light-dark box test for mice. protocols.io. [Link]

  • Light-Dark transition/preference test (mice). Zantiks. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • The Light–Dark Box Test in the Mouse. Springer Nature Experiments. [Link]

  • Light-dark box test for mice. Aligning Science Across Parkinson's. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • Diazepam Understanding the pharmacokinetics of anxiolytic drugs. ResearchGate. [Link]

  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. PLOS ONE. [Link]

  • Understanding the pharmacokinetics of anxiolytic drugs. Taylor & Francis Online. [Link]

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols. ResearchGate. [Link]

  • Pharmacokinetic profile of common benzodiazepines and their. ResearchGate. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Benzodiazepines act on GABA(A) receptors via two distinct and separable mechanisms. ResearchGate. [Link]

  • Elevated Plus Maze. IACUC. [Link]

  • Pharmacological Evaluation of a Modified Open-Field Test Sensitive to Anxiolytic Drugs. PubMed. [Link]

  • Open-field test for anxiety. Panlab. [Link]

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed. [Link]

  • The elevated plus maze test for measuring anxiety-like behavior in rodents. James Cook University. [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. PMC. [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Elevated Plus Maze. MMPC.org. [Link]

  • diazepam. ClinPGx. [Link]

  • Chapter 17: Anxiolytics. Open Text WSU. [Link]

  • List of benzodiazepines. Wikipedia. [Link]

  • (PDF) Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. ResearchGate. [Link]

  • Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLOS ONE. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. PMC. [Link]

  • Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-1,4-diazepan-5-one Acetate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methyl-1,4-diazepan-5-one acetate, a heterocyclic compound utilized in pharmaceutical research and organic synthesis.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical framework for laboratory personnel.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the first step in handling it safely from acquisition to disposal. 6-Methyl-1,4-diazepan-5-one acetate is classified with several hazard statements that dictate our handling and disposal strategy.[2]

Table 1: Chemical Safety & Disposal Profile for 6-Methyl-1,4-diazepan-5-one acetate

PropertyValueSource
CAS RN 2757730-12-2[2]
Molecular Formula C8H16N2O3[2]
Molecular Weight 188.22 g/mol [2]
Hazard Statements H302, H315, H319, H332, H335[2]
Signal Word Warning[2]
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat, use in a chemical fume hood.[3][4]
Primary Disposal Route Licensed Hazardous Waste Contractor (Incineration)[5][6][7]

Deconstructing the Hazard Statements: [2]

  • H302 (Harmful if swallowed): This indicates significant toxicity upon ingestion.

  • H315 (Causes skin irritation): Direct contact can lead to skin irritation or dermatitis.

  • H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation to the eyes.

  • H332 (Harmful if inhaled): Inhalation of dust or aerosols can be harmful.

  • H335 (May cause respiratory irritation): Inhalation may irritate the respiratory tract.

Given these hazards, all handling, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation risk.[3][4] The potential for environmental harm, while not fully characterized for this specific compound, must be assumed based on its bioactive structure.[8] Therefore, release into the environment, particularly waterways, must be strictly avoided.[3][8]

Regulatory Framework: Adherence to Mandated Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from "cradle-to-grave."[6] 6-Methyl-1,4-diazepan-5-one acetate waste must be managed as hazardous waste due to its potential toxicity.[6]

  • Drug Enforcement Administration (DEA): While this specific compound is not currently listed as a controlled substance, its structural similarity to benzodiazepines (like Diazepam) means that laboratory managers should remain aware of its potential for future regulation.[9][10] All disposal must render the substance "non-retrievable" as a best practice.[11]

Disposing of this material down the drain is strictly prohibited as it can introduce a bioactive compound into aquatic ecosystems.[11] The recommended and compliant method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[5][7]

Operational Protocol for Waste Management and Disposal

This protocol provides a step-by-step process for the safe segregation, accumulation, and disposal of 6-Methyl-1,4-diazepan-5-one acetate waste.

Step 1: Point-of-Generation Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Identify the Waste Stream: Determine the physical state of the waste:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves or weigh boats.

    • Liquid Waste: Solutions containing the compound, such as reaction mixtures or analytical standards. Note the solvents used.

  • Select the Correct Waste Container:

    • For solid waste, use a clearly labeled, sealable polyethylene container designated for "Non-Halogenated Solid Chemical Waste."

    • For liquid waste, use a sealable, chemically compatible (e.g., HDPE or glass) container designated for "Non-Halogenated Liquid Chemical Waste."

  • Avoid Co-mingling:

    • DO NOT mix with halogenated solvent waste.

    • DO NOT mix with strong acids, bases, or oxidizers.

    • DO NOT mix with aqueous or biodegradable waste.

Step 2: Waste Accumulation and Labeling
  • Container Management: Keep waste containers securely sealed when not in immediate use to prevent the release of vapors.[3] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Accurate Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Methyl-1,4-diazepan-5-one acetate."

    • All other components in the container (e.g., Methanol, Acetonitrile).

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of first accumulation.

Step 3: Final Disposal Procedure
  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (per your institution's policy), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Ensure all required paperwork, including a waste manifest, is completed accurately. This is a legal requirement under RCRA and creates a chain of custody for the waste.

  • Confirmation: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don appropriate PPE: two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.[3][8]

  • Contain the Spill:

    • For solid spills: Gently cover the material with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • For liquid spills: Cover with an inert absorbent material, starting from the outside and working inward.

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of 6-Methyl-1,4-diazepan-5-one acetate waste in a laboratory setting.

G Disposal Workflow for 6-Methyl-1,4-diazepan-5-one acetate start Waste Generation (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe identify Step 2: Identify Waste Form ppe->identify solid Solid Waste (e.g., powder, contaminated gloves) identify->solid Solid liquid Liquid Waste (e.g., in solvent) identify->liquid Liquid container_solid Step 3: Place in Labeled 'Non-Halogenated Solid Hazardous Waste' Container solid->container_solid container_liquid Step 3: Place in Labeled 'Non-Halogenated Liquid Hazardous Waste' Container liquid->container_liquid seal Step 4: Securely Seal Container and Store in Satellite Accumulation Area container_solid->seal container_liquid->seal end Step 5: Arrange Pickup by Licensed Waste Contractor for Incineration seal->end

Caption: Decision tree for waste characterization and disposal.

References

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  • Diazepam | C16H13ClN2O | CID 3016. PubChem - NIH.
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